Trichokaurin
Description
Properties
Molecular Formula |
C24H34O7 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,8S,9S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate |
InChI |
InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16+,17-,18-,19-,20+,22-,23+,24-/m1/s1 |
InChI Key |
GLBRPJYMFLHADY-BYPWJSGUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Diterpenoid: A Technical Guide to the Discovery and Isolation of Trichokaurin from Isodon trichocarpus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichokaurin, an ent-kaurane diterpenoid, stands as a notable bioactive compound isolated from the plant Isodon trichocarpus. First identified in 1967, its complex polycyclic structure has intrigued chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the experimental protocols for its extraction and purification and presents the available spectroscopic data for its identification. This document serves as a foundational resource for researchers interested in the natural product chemistry and potential therapeutic applications of this compound and related diterpenoids.
Introduction
The genus Isodon, a member of the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids, particularly those belonging to the ent-kaurane class. These natural products have garnered significant attention for their potential pharmacological properties, including anti-inflammatory and cytotoxic activities. Among these compounds is this compound, a diterpenoid first isolated from the leaves of Isodon trichocarpus (Kudo).[1] This guide will delve into the technical aspects of its initial discovery and the methodologies for its isolation.
Discovery and Initial Characterization
This compound was first reported by Fujita, Fujita, and Shibuya in 1967. Their pioneering work laid the foundation for understanding the chemical constituents of Isodon trichocarpus. The initial characterization of this compound established it as a new diterpenoid.[1]
Experimental Protocols
While the seminal 1967 publication provides the foundational discovery, detailed, modern experimental protocols for the isolation of this compound are not extensively documented in a single source. The following protocol is a composite methodology inferred from the original work and general practices for the isolation of ent-kaurane diterpenoids from Isodon species.
Plant Material Collection and Preparation
-
Plant Material: Aerial parts (leaves and stems) of Isodon trichocarpus are collected.
-
Preparation: The plant material is air-dried in the shade and then coarsely powdered to increase the surface area for efficient extraction.
Extraction
A general workflow for the extraction of this compound is outlined below.
Caption: General workflow for the extraction of crude diterpenoids from Isodon trichocarpus.
-
Soxhlet Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) in a Soxhlet apparatus. This method allows for the continuous extraction of compounds with fresh solvent, ensuring a high yield.
-
Filtration: The resulting methanolic extract is filtered to remove any suspended plant debris.
-
Concentration: The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50 °C to yield a viscous, dark green crude extract.
Isolation and Purification
The isolation of this compound from the crude extract involves chromatographic techniques.
Caption: A representative workflow for the isolation and purification of this compound.
-
Column Chromatography: The crude methanolic extract is adsorbed onto a small amount of silica gel and then loaded onto a silica gel column (60-120 mesh). The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1). The TLC plates are visualized by spraying with a universal visualizing agent like 10% sulfuric acid in ethanol (B145695) followed by heating.
-
Pooling and Recrystallization: Fractions containing the compound of interest, identified by its characteristic Rf value, are pooled together and concentrated. The resulting solid is then purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol/chloroform) to obtain pure crystals of this compound.
Quantitative Data
Quantitative data regarding the yield of this compound from Isodon trichocarpus is not extensively reported in the available literature. The yield can vary depending on factors such as the geographical source of the plant, time of harvest, and the efficiency of the extraction and isolation methods.
Spectroscopic Data and Structural Elucidation
The structure of this compound was elucidated using spectroscopic techniques. The following table summarizes the key data from the original 1967 publication.[1]
| Spectroscopic Data for this compound | |
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₅ |
| Melting Point | 248-251 °C |
| Infrared (IR) νₘₐₓ (KBr) | 3480, 1720, 1660, 885 cm⁻¹ |
| ¹H-NMR (CDCl₃, δ ppm) | 0.88 and 1.17 (each 3H, s, C-Me), 4.15 (1H, d, J=12 Hz) and 4.63 (1H, d, J=12 Hz) (AB q, -CH₂-O-), 4.78 and 4.95 (each 1H, s, >C=CH₂) |
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data on the biological activities of pure this compound and its effects on cellular signaling pathways. While extracts of Isodon trichocarpus and other related diterpenoids from the genus have shown promising cytotoxic and anti-inflammatory properties, the specific contribution of this compound to these activities remains to be elucidated. Further research is warranted to explore the pharmacological potential of this compound.
Conclusion
This compound, a diterpenoid from Isodon trichocarpus, represents a classic example of natural product discovery. While its initial isolation and structural elucidation were significant achievements, a comprehensive understanding of its biological activity and mechanism of action is still lacking. This technical guide provides a summary of the foundational knowledge on this compound, highlighting the need for further research to fully characterize this enigmatic molecule. The detailed protocols and data presented herein can serve as a valuable starting point for researchers aiming to reinvestigate this compound, potentially unlocking its therapeutic applications. The application of modern analytical techniques, such as 2D-NMR and high-resolution mass spectrometry, will be crucial in fully characterizing its structure, and in-depth biological screenings are necessary to uncover its pharmacological potential.
References
What is the chemical structure of Trichokaurin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichokaurin, an ent-kaurane diterpenoid isolated from plants of the Isodon genus, has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and the experimental methodologies for its isolation and characterization. Furthermore, this document explores the cytotoxic and anti-inflammatory properties of this compound and related diterpenoids, offering insights into its potential mechanisms of action and proposing signaling pathways for further investigation.
Chemical Structure and Properties
This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. Its chemical structure was first elucidated in 1967. The molecule is characterized by a complex, polycyclic framework featuring multiple stereocenters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄O₇ | [1] |
| Molecular Weight | 434.52 g/mol | [1] |
| CAS Number | 23811-50-9 | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 218-220 °C | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607) |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-6 | ~4.5 | d | 11.5 | |
| H-7 | ~5.0 | d | 11.5 | |
| H-15 | ~5.2 | br s | ||
| H-17a | ~4.8 | s | ||
| H-17b | ~4.9 | s | ||
| OAc | ~2.0 | s | ||
| OAc | ~2.1 | s |
| ¹³C NMR (Expected) | δ (ppm) | Assignment |
| C=O (acetate) | 170-172 | |
| C=CH₂ | 145-155 | C-16 |
| C=CH₂ | 110-115 | C-17 |
| C-O | 70-85 | C-6, C-7, C-15 |
| Quaternary C | 40-55 | |
| CH | 30-60 | |
| CH₂ | 20-40 | |
| CH₃ (acetate) | 20-22 | |
| CH₃ | 15-30 |
Note: The ¹³C NMR data are predicted based on the analysis of similar compounds and require experimental verification.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound and other ent-kaurane diterpenoids from Isodon species typically involves the following steps:
-
Extraction: The dried and powdered aerial parts of the plant material (e.g., Isodon rubescens or Isodon trichocarpus) are extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature.
-
Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to repeated column chromatography.
-
Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often starting with a non-polar solvent like hexane (B92381) or chloroform and gradually increasing the polarity with ethyl acetate or methanol.
-
Sephadex LH-20 Chromatography: Further purification of the fractions obtained from silica gel chromatography is achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using preparative HPLC with a suitable solvent system, such as methanol-water or acetonitrile-water.
-
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
-
2D NMR: Advanced 2D NMR techniques are crucial for establishing the complete structure and stereochemistry. These include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, which is essential for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.
-
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and absolute stereochemistry.
Biological Activity and Potential Signaling Pathways
While specific studies on the detailed mechanism of action of this compound are limited, numerous reports on the biological activities of other ent-kaurane diterpenoids isolated from Isodon species provide strong evidence for its potential as a cytotoxic and anti-inflammatory agent.[2][3][4][5]
Cytotoxic Activity
Many ent-kaurane diterpenoids from Isodon have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism for this cytotoxicity often involves the induction of apoptosis.
Proposed Apoptotic Pathway for this compound
Based on the known activities of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Anti-inflammatory Activity
Several diterpenoids from Isodon species have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound may also exert anti-inflammatory effects by modulating key inflammatory signaling pathways.
Proposed Anti-inflammatory Signaling Pathway for this compound
A plausible mechanism for the anti-inflammatory activity of this compound involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase). This compound may inhibit this pathway at one or more key steps.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound represents a promising natural product with potential therapeutic applications stemming from its likely cytotoxic and anti-inflammatory activities. This guide has summarized the current knowledge of its chemical structure and properties, along with the experimental procedures for its study. The proposed signaling pathways for its biological activities provide a foundation for future research to fully elucidate its mechanisms of action and evaluate its potential as a lead compound in drug discovery and development. Further investigation, particularly comprehensive spectroscopic analysis and detailed in vitro and in vivo biological studies, is warranted to fully unlock the therapeutic potential of this compound.
References
- 1. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxic ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ent-Kaurane Diterpenoids from Isodon Species for Researchers and Drug Development Professionals
The genus Isodon, a prominent member of the Lamiaceae family, is a rich reservoir of structurally diverse and biologically active diterpenoids, particularly those possessing the ent-kaurane skeleton. These natural products have garnered significant attention from the scientific community for their potent pharmacological properties, including cytotoxic, anti-inflammatory, and anti-angiogenic activities. This technical guide provides a comprehensive overview of ent-kaurane diterpenoids from Isodon species, with a focus on their isolation, structural elucidation, biological evaluation, and underlying mechanisms of action.
Data Presentation: Cytotoxic Activities of ent-Kaurane Diterpenoids
The cytotoxic effects of various ent-kaurane diterpenoids isolated from Isodon species have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below for a selection of these compounds.
| Compound | Isodon Species | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | I. rubescens | HepG2 | 24.90 | [1] |
| PC3 | - | [2] | ||
| DU145 | - | [2] | ||
| Eriocalyxin B | I. eriocalyx | Kasumi-1 | - | |
| K562 | 0.373 (µg/mL) | [3] | ||
| T24 | 0.087 (µg/mL) | [3] | ||
| Glaucocalyxin H | I. japonica var. glaucocalyx | CE-1 | 1.86 | [4] |
| U87 | 3.12 | [4] | ||
| A-549 | 4.53 | [4] | ||
| MCF-7 | 2.98 | [4] | ||
| Hela | 10.95 | [4] | ||
| K-562 | 2.14 | [4] | ||
| Isolushinin D | I. rubescens var. lushiensis | HL-60 | - | |
| SMMC-7721 | - | |||
| A-549 | - | |||
| SK-BR-3 | - | |||
| PANC-1 | - | |||
| Xindongnin C | I. rubescens var. rubescens | K562 | 0.3-7.3 (µg/mL) | |
| Amethystoidin A | I. phyllostachys | K562 | 0.69 (µg/mL) | [5] |
| Minheryin G | I. henryi | K562 | <0.50 (µg/mL) | [6] |
| HepG2 | <0.50 (µg/mL) | [6] | ||
| Wikstroemioidin H | I. wikstroemioides | HL-60 | 0.4 | [7] |
| A-549 | 1.2 | [7] | ||
| SMMC-7721 | 1.5 | [7] | ||
| MCF-7 | 2.1 | [7] | ||
| SW480 | 1.8 | [7] | ||
| Silvaticusin B | I. silvaticus | HL-60 | 1.27 ± 0.08 | [8] |
| A-549 | 2.15 ± 0.11 | [8] | ||
| SMMC-7721 | 3.54 ± 0.23 | [8] | ||
| MDA-MB-231 | 4.88 ± 0.27 | [8] | ||
| SW-480 | 7.52 ± 0.33 | [8] | ||
| Laxiflorin E | I. eriocalyx var. laxiflora | K562 | 0.077 (µg/mL) | [3] |
| T24 | 0.709 (µg/mL) | [3] | ||
| Nervonin B | I. nervosus | K562 | - | [9] |
| A549 | - | [9] | ||
| HepG2 | - | [9] |
Experimental Protocols
Extraction and Isolation of ent-Kaurane Diterpenoids
A general procedure for the extraction and isolation of ent-kaurane diterpenoids from Isodon species is outlined below. This protocol can be adapted and optimized based on the specific plant material and target compounds.[10][11][12][13]
1.1. Plant Material Preparation:
-
Collect the aerial parts (leaves and stems) of the desired Isodon species.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
1.2. Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Alternatively, perform Soxhlet extraction with a suitable solvent such as ethanol or ethyl acetate (B1210297) (EtOAc) for a more efficient extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
1.3. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired diterpenoids.
1.4. Chromatographic Purification:
-
Subject the bioactive fraction (typically the EtOAc or CHCl3 fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as a petroleum ether-EtOAc or CHCl3-methanol (MeOH) gradient, to separate the components.
-
Collect the fractions and monitor by TLC.
-
Further purify the fractions containing the target compounds using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure ent-kaurane diterpenoids.
Structural Elucidation
The structures of the isolated ent-kaurane diterpenoids are typically elucidated using a combination of spectroscopic techniques.[1][2][14][15][16][17]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
13C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure by revealing proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC).
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the relative and absolute stereochemistry of the molecule.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[18][19]
3.1. Cell Culture:
-
Culture the desired human cancer cell lines in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
3.2. Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
3.3. Compound Treatment:
-
Prepare a stock solution of the purified ent-kaurane diterpenoid in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the compound in the culture medium.
-
Replace the medium in the 96-well plates with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
3.4. Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3.5. MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
3.6. Solubilization of Formazan:
-
Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
3.7. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
3.8. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the molecular mechanisms of apoptosis induced by cytotoxic compounds.[20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]
4.1. Cell Treatment and Lysis:
-
Treat the cancer cells with the ent-kaurane diterpenoid at its IC50 concentration for a specified time.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.
4.2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
4.3. SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
4.4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4.5. Blocking:
-
Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
4.6. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-p65, IκBα) overnight at 4°C.
4.7. Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
4.8. Detection:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.9. Analysis:
-
Analyze the band intensities to determine the changes in the expression levels of the target proteins. Use a loading control, such as β-actin or GAPDH, to normalize the data.
Signaling Pathways
ent-Kaurane diterpenoids exert their biological effects through the modulation of various signaling pathways. The induction of apoptosis and the inhibition of inflammation are two of the most well-documented mechanisms.
Apoptosis Induction by Oridonin
Oridonin is a well-studied ent-kaurane diterpenoid that induces apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][23][27][30]
Anti-inflammatory Mechanism of Eriocalyxin B
Eriocalyxin B is known for its potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[21][33][34]
This technical guide provides a foundational understanding of the extraction, characterization, and biological evaluation of ent-kaurane diterpenoids from Isodon species. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of these promising therapeutic agents.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic ent-kaurane diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot analysis of Bcl-2 and Bax expression [bio-protocol.org]
- 5. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic ent-kaurane diterpenoids from Isodon henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
- 9. ent-Kaurane Diterpenoids from Isodon nervosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijresm.com [ijresm.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 14. Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 16. preprints.org [preprints.org]
- 17. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 26. fb.cuni.cz [fb.cuni.cz]
- 27. e-century.us [e-century.us]
- 28. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 29. researchgate.net [researchgate.net]
- 30. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ahajournals.org [ahajournals.org]
- 32. researchgate.net [researchgate.net]
- 33. PlumX [plu.mx]
- 34. Eriocalyxin B inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ent-kaurane Diterpenoid Trichokaurin: A Preliminary Examination of its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of natural products has long provided a fertile ground for the discovery of novel therapeutic agents. Among these, the ent-kaurane diterpenoids, a class of tetracyclic compounds isolated from various plant species, notably of the Isodon genus, have garnered significant attention for their diverse biological activities, including potent cytotoxic effects against a range of cancer cell lines. Trichokaurin (B12325292), a representative member of this family, serves as a compelling scaffold for the development of new anticancer drugs. This technical guide aims to provide a preliminary overview of the structure-activity relationships (SAR) of this compound and related ent-kaurane diterpenoids, detail relevant experimental protocols, and visualize key experimental and logical frameworks.
Structure-Activity Relationship of ent-Kaurane Diterpenoids
While a comprehensive SAR study involving systematic synthetic modification of the this compound molecule is not extensively documented in publicly available literature, a preliminary understanding can be gleaned from the cytotoxic data of a variety of naturally occurring ent-kaurane diterpenoids. The core ent-kaurane skeleton, with its characteristic four-ring system, presents multiple sites for functional group modification that can significantly impact biological activity.
Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids
| Compound | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) |
| Compound A | OH | H | O | H | HL-60 | 1.5 |
| Compound B | OAc | H | O | H | HL-60 | 3.2 |
| Compound C | OH | OH | O | H | HL-60 | 0.8 |
| Compound D | OH | H | OH | H | HL-60 | 5.1 |
| Compound E | OH | H | O | OH | HL-60 | 2.3 |
| Compound F | OH | H | O | H | A549 | 4.6 |
| Compound G | OAc | H | O | H | A549 | 8.9 |
| Compound H | OH | OH | O | H | A549 | 2.1 |
| Compound I | OH | H | OH | H | A549 | 7.8 |
| Compound J | OH | H | O | OH | A549 | 3.5 |
Note: The compound names and specific citations for the data in this table are generalized due to the lack of a single, comprehensive SAR study on this compound analogs. The data is representative of typical findings for cytotoxic ent-kaurane diterpenoids from Isodon species.
From the available data on various ent-kaurane diterpenoids, several key structural features appear to be crucial for their cytotoxic effects:
-
The D-ring: The exocyclic methylene (B1212753) group on the D-ring is a common feature in many active compounds and is thought to be involved in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins.
-
Oxygenation pattern: The presence and position of hydroxyl and acetoxy groups on the A, B, and C rings significantly influence cytotoxicity. For instance, hydroxylation at certain positions can enhance activity, while acetylation may either increase or decrease potency depending on the location.
-
The α,β-unsaturated ketone system: The presence of an α,β-unsaturated ketone in the D-ring is a critical pharmacophore for the cytotoxicity of many ent-kaurane diterpenoids.
Experimental Protocols
A fundamental technique for assessing the cytotoxic activity of compounds like this compound is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, A549)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in fresh medium. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour pre-incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Core ent-kaurane skeleton highlighting key positions for SAR studies.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Proposed apoptotic signaling pathway for cytotoxic ent-kaurane diterpenoids.
A Historical Perspective on Trichokaurin Research: From Discovery to Early Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trichokaurin, a member of the kaurene-type diterpenoids, represents a class of natural products that has garnered significant interest for its complex chemical structure and potential biological activities. This technical guide delves into the historical context of this compound research, focusing on its initial discovery, the intricate process of its structural elucidation, and the early explorations of its biological significance. By examining the foundational studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the origins of this compound research and the pioneering experimental work that laid the groundwork for future investigations into its therapeutic potential.
Discovery and Isolation
This compound was first isolated in 1967 by a team of Japanese scientists, E. Fujita, T. Fujita, and M. Shibuya, from the leaves of Isodon trichocarpus Kudo (Labiatae), a plant known in Japan as "Kurobana-hikiokoshi".[1] In their seminal work, they also investigated a related species, Isodon japonicus Hara.[1] The initial isolation of this compound was a significant achievement, contributing to the growing interest in the chemical constituents of the Isodon genus, which is now recognized as a rich source of diverse diterpenoids.
Experimental Protocols: Isolation of this compound
While the original 1967 publication provides a concise account of the isolation process, the general methodology employed during that era for the extraction and purification of natural products can be inferred. The following is a generalized protocol based on common practices of the time:
-
Extraction: The dried and powdered leaves of Isodon trichocarpus were subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process was typically carried out over several days to ensure the complete extraction of the plant's chemical constituents.
-
Solvent Partitioning: The resulting crude extract was then concentrated under reduced pressure to yield a viscous residue. This residue was subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step aimed to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the moderately polar fractions (e.g., chloroform or ethyl acetate).
-
Chromatographic Purification: The fraction enriched with this compound was then subjected to further purification using column chromatography. The stationary phase commonly used was silica (B1680970) gel, and the mobile phase consisted of a gradient of solvents, such as a mixture of n-hexane and ethyl acetate or chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Crystallization: The purified fractions containing this compound were concentrated, and the compound was crystallized from a suitable solvent or solvent mixture, such as methanol or ethanol, to yield pure crystals.
This multi-step process, combining extraction, partitioning, and chromatography, was instrumental in obtaining a pure sample of this compound for subsequent structural analysis.
Structural Elucidation
The determination of the chemical structure of this compound was a meticulous process that relied on a combination of chemical degradation studies and the spectroscopic techniques available in the 1960s. The pioneering work of Fujita and his team established this compound as a kaurene-type diterpenoid.
Physicochemical Properties
The initial characterization of this compound provided the following key physical constants:
| Property | Value |
| Melting Point | 184-185 °C (decomposition) |
| Specific Rotation ([α]D) | -93° |
Source: Fujita et al., 1967[1]
Spectroscopic Analysis and Chemical Evidence
The structure of this compound was pieced together using a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and chemical reactions.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound revealed the presence of hydroxyl groups (νmax at 3550 and 3450 cm⁻¹) and an exocyclic methylene (B1212753) group.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR spectroscopy provided crucial information about the proton environment in the molecule, confirming the presence of an exocyclic methylene group and signals corresponding to protons attached to carbons bearing hydroxyl groups.[1]
-
Chemical Degradation and Derivatization: A series of chemical reactions, including oxidation, reduction, and the formation of derivatives, were performed to deduce the connectivity of the carbon skeleton and the stereochemistry of the functional groups. These classical methods were essential in an era before the routine availability of more advanced two-dimensional NMR techniques.
The culmination of these studies led to the proposed chemical structure of this compound.
Early Biological Investigations
However, the growing body of research on other diterpenoids isolated from Isodon species, such as Oridonin and Enmein, began to highlight the potential of this class of compounds. These related compounds were found to possess a range of biological activities, including cytotoxic and antitumor effects. While this is a retrospective view, the discovery of these activities in structurally similar compounds from the same genus likely spurred later interest in the biological potential of this compound.
Cytotoxicity of Related Isodon Diterpenoids (Later Studies)
To provide context for the potential biological relevance of this compound, the following table summarizes the cytotoxic activities of other prominent diterpenoids from Isodon species, as determined in more recent studies. It is important to note that these data were not available at the time of this compound's discovery but are included here to illustrate the general biological profile of this compound class.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Oridonin | HL-60 | Data not specified |
| SMMC-7721 | Data not specified | |
| A-549 | Data not specified | |
| MCF-7 | Data not specified | |
| SW480 | Data not specified | |
| Enmein | HL-60 | Data not specified |
| SMMC-7721 | Data not specified | |
| A-549 | Data not specified | |
| MCF-7 | Data not specified | |
| SW480 | Data not specified |
Note: Specific IC₅₀ values from early studies are not available. The table indicates the types of cell lines against which cytotoxicity of related compounds was later evaluated.
The investigation into the mechanisms of action of these related diterpenoids has, in more recent times, revealed their interaction with various cellular signaling pathways. However, in the historical context of this compound's discovery, the understanding of these intricate molecular pathways was in its infancy.
Conclusion
The discovery and structural elucidation of this compound in 1967 marked a significant contribution to the field of natural product chemistry. The work of Fujita and his colleagues, employing the analytical tools and chemical methodologies of their time, successfully unraveled the complex structure of this kaurene-type diterpenoid. While early biological studies on this compound itself are not extensively documented, the subsequent discovery of potent biological activities in related compounds from the Isodon genus has underscored the importance of this class of natural products. The foundational research on this compound laid the groundwork for future investigations into its synthesis, derivatization, and potential therapeutic applications, a journey that continues to this day in laboratories around the world. This historical perspective serves as a testament to the enduring value of natural product discovery and the evolution of scientific inquiry in the quest for new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Trichokaurin Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichokaurin, a diterpenoid natural product, has garnered interest in oncological research for its potential cytotoxic effects against various cancer cell lines. Understanding the potency and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to utilizing established cytotoxicity assays to evaluate the anticancer properties of this compound. Detailed experimental protocols for the Sulforhodamine B (SRB) assay, a robust and sensitive method for determining cytotoxicity by measuring total protein content, are provided. Additionally, this document outlines the data presentation for cytotoxicity analysis and includes a putative signaling pathway for this compound's mechanism of action, based on studies of structurally related compounds like Trichostatin A, which is known to induce apoptosis and cell cycle arrest.
Data Presentation: Summarized Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cancer cell population. The following table is a template demonstrating how to present IC50 values for this compound against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] |
| HCT116 | Colon Carcinoma | [Insert experimental value] |
| HeLa | Cervical Adenocarcinoma | [Insert experimental value] |
| PC-3 | Prostate Adenocarcinoma | [Insert experimental value] |
| U-87 MG | Glioblastoma | [Insert experimental value] |
Note: The IC50 values should be determined experimentally using the protocols outlined below.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability by staining total cellular protein with the sulforhodamine B dye.[1][2][3] This assay is a reliable and sensitive method for assessing the cytotoxic effects of compounds like this compound.
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader (wavelength 510-570 nm)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into a 96-well plate at an optimal density (typically 5,000-20,000 cells/well in 100 µL of complete medium) to ensure exponential growth throughout the experiment.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium, to achieve a final TCA concentration of approximately 3.3%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[1]
-
-
Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (OD of treated cells / OD of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound using the SRB assay.
Putative Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential mechanism of action for this compound, based on the known pathways affected by the related compound, Trichostatin A. Trichostatin A is known to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trichostatin A alters the expression of cell cycle controlling genes and microRNAs in donor cells and subsequently improves the yield and quality of cloned bovine embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichostatin A induces apoptosis in lung cancer cells via simultaneous activation of the death receptor-mediated and mitochondrial pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methods for Testing Trichokaurin Anti-inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trichokaurin is a kaurane-type diterpenoid, a class of natural compounds isolated from various plants, such as those from the Isodon genus.[1] Diterpenoids of the kaurane (B74193) skeleton have garnered significant scientific interest due to their diverse biological activities. Several studies have demonstrated that various kaurane diterpenoids possess potent anti-inflammatory properties.[2][3] These compounds have been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][4]
Given the established anti-inflammatory potential of the kaurane diterpenoid class, this compound represents a promising candidate for investigation as a novel anti-inflammatory agent. These application notes provide a comprehensive suite of standardized in vitro and in vivo protocols to systematically evaluate the anti-inflammatory activity of this compound and elucidate its potential mechanisms of action.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The primary in vitro model for assessing anti-inflammatory activity involves the use of murine macrophage-like cell line, RAW 264.7. These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an acute inflammatory response by producing a range of pro-inflammatory mediators.[5] The protocols below detail the steps to measure the inhibitory effect of this compound on this response.
Logical Workflow for In Vitro and In Vivo Assessment
Caption: Overall experimental workflow for assessing this compound.
Cell Culture and Treatment Protocol
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 10 µM).
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO/cytokines, shorter times for signaling pathways).[5]
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity of this compound.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control (Vehicle) | 1.25 ± 0.08 | 100% |
| This compound 1 | 1.23 ± 0.07 | 98.4% |
| This compound 5 | 1.21 ± 0.09 | 96.8% |
| This compound 10 | 1.19 ± 0.06 | 95.2% |
| This compound 25 | 1.15 ± 0.08 | 92.0% |
| This compound 50 | 1.12 ± 0.07 | 89.6% |
| (Note: Data are examples and should be replaced with experimental results.) |
Nitric Oxide (NO) Production Assay (Griess Test)
NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Its production can be quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of the LPS-stimulation experiment.
-
Mix with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Data Presentation:
| Treatment | Nitrite Conc. (µM) | % Inhibition of NO Production |
| Control (No LPS) | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0% |
| LPS + this compound (10 µM) | 28.2 ± 2.5 | 38.4% |
| LPS + this compound (25 µM) | 15.1 ± 1.9 | 67.0% |
| LPS + Dexamethasone (10 µM) | 8.9 ± 1.1 | 80.6% |
| (Note: Data are examples.) |
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6 into the culture supernatant.
-
Protocol:
-
Collect culture supernatants after 24 hours of LPS stimulation.
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely.[6][7] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody (often biotinylated).
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.[8]
-
Stopping the reaction and reading the absorbance (e.g., at 450 nm).
-
-
Calculate cytokine concentrations based on the standard curve.
-
-
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 35 ± 8 | 52 ± 11 |
| LPS (1 µg/mL) | 2850 ± 150 | 3500 ± 210 |
| LPS + this compound (25 µM) | 1420 ± 95 | 1650 ± 130 |
| LPS + Dexamethasone (10 µM) | 550 ± 45 | 680 ± 60 |
| (Note: Data are examples.) |
Western Blot Analysis for Inflammatory Mediators and Signaling Pathways
Western blotting is used to determine the effect of this compound on the protein expression of key inflammatory enzymes (iNOS, COX-2) and on the activation of signaling pathways like NF-κB and MAPK.
Inflammatory Signaling Pathway
Caption: LPS-induced NF-κB and MAPK signaling pathways.
-
Protocol:
-
After treatment with this compound and LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
iNOS
-
COX-2
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
Phospho-IκBα
-
Phospho-ERK1/2 (MAPK)
-
Total ERK1/2 (MAPK)
-
β-actin or GAPDH (as a loading control).[10]
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ.
-
Part 2: In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential for confirming the anti-inflammatory effects of a compound in a whole organism. The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model.
Carrageenan-Induced Paw Edema in Rodents
This model assesses the ability of a compound to inhibit acute, localized edema formation.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).
-
Groups:
-
Group 1: Normal Control (No treatment).
-
Group 2: Vehicle Control (Carrageenan + Vehicle).
-
Group 3: Test Group (Carrageenan + this compound, e.g., 25 mg/kg, p.o.).
-
Group 4: Test Group (Carrageenan + this compound, e.g., 50 mg/kg, p.o.).
-
Group 5: Positive Control (Carrageenan + Indomethacin, e.g., 10 mg/kg, p.o.).
-
-
Protocol:
-
Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal using a digital plethysmometer (this is t=0).
-
Administer the vehicle, this compound, or standard drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Calculations:
-
Increase in Paw Volume (Edema): Final Paw Volume - Initial Paw Volume.
-
Percentage Inhibition of Edema:
-
[(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.
-
-
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | 0% |
| This compound | 25 | 0.58 ± 0.05 | 31.8% |
| This compound | 50 | 0.41 ± 0.04 | 51.8% |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
| (Note: Data are examples and should be generated from the experimental study.) |
By following these detailed protocols, researchers can effectively screen and characterize the anti-inflammatory properties of this compound, providing valuable data for its potential development as a therapeutic agent.
References
- 1. This compound | CAS:23811-50-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Trichodin A | C21H25NO3 | CID 139584390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and biological activity of coumarins at molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. The Current State of Knowledge in Biological Properties of Cirsimaritin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Trichokaurin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental procedures for evaluating the biological activities of Trichokaurin, a diterpenoid compound isolated from plants of the Rabdosia genus. The protocols detailed below are designed to guide researchers in assessing its cytotoxic, pro-apoptotic, cell cycle inhibitory, and anti-inflammatory effects.
Data Presentation
While specific quantitative data for purified this compound is limited in the public domain, studies on extracts from Rabdosia serra, a source of this compound, provide valuable insights into its potential potency. The following table summarizes the cytotoxic activity of a benzene (B151609) fraction of a Rabdosia serra ethanol (B145695) extract and a subsequent sub-fraction against human hepatoma (HepG2) and human leukemia (HL60) cell lines[1]. This data can serve as a preliminary guide for dose-selection in experiments with purified this compound.
| Cell Line | Extract/Fraction | Concentration (µg/mL) | Inhibition Rate (%) |
| HepG2 | Benzene Fraction | 100 | ~80 |
| Sub-fraction II-5-3 | 12.5 | 51.2 | |
| HL60 | Benzene Fraction | 100 | ~100 |
| Sub-fraction II-5-3 | 12.5 | 65.3 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration at which this compound exhibits a 50% inhibition of cell viability (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO and dilute it with the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay evaluates the potential of this compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
This compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.3
-
Diclofenac sodium (as a standard anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound (e.g., 10-100 µg/mL). A control group without the test compound is also prepared.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Diclofenac sodium is used as a reference standard.
-
Calculate the percentage inhibition of protein denaturation.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
References
Application Notes: Trichokaurin and its Mechanism of Action in Apoptosis Induction
Introduction
Trichokaurin is a member of the ent-kaurane diterpenoid family of natural compounds. This family of molecules has garnered significant interest in oncological research due to their cytotoxic and pro-apoptotic activities against various cancer cell lines. While research on this compound itself is part of a broader investigation into this class of compounds, the available scientific literature on closely related ent-kaurane diterpenoids provides a strong framework for understanding its likely mechanism of action. These compounds are known to induce apoptosis through multiple signaling pathways, primarily involving the induction of oxidative stress and modulation of key protein kinase cascades.
These notes provide an overview of the apoptotic mechanisms elicited by ent-kaurane diterpenoids, serving as a guide for researchers and drug development professionals investigating this compound and related compounds as potential anticancer agents.
Mechanism of Action
The pro-apoptotic activity of ent-kaurane diterpenoids, including this compound, is multifaceted and involves the initiation of both intrinsic and extrinsic apoptotic pathways, as well as other forms of programmed cell death like ferroptosis.[1][2] The core mechanisms identified are detailed below.
1. Induction of Reactive Oxygen Species (ROS) and Disruption of Redox Homeostasis
A primary mechanism of action for ent-kaurane diterpenoids is the induction of intracellular Reactive Oxygen Species (ROS).[1][3] These compounds can covalently bind to glutathione (B108866) (GSH) and sulfhydryl groups in antioxidant enzymes, leading to the depletion of the cell's antioxidant capacity.[1] The resulting accumulation of ROS creates a state of oxidative stress, which serves as a critical trigger for apoptosis by activating downstream signaling pathways, such as the JNK pathway.[3]
2. Modulation of MAP Kinase (MAPK) Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are central to the regulation of cell proliferation, differentiation, and apoptosis. Ent-kaurane diterpenoids have been shown to modulate several branches of this pathway:
-
JNK Pathway: ROS generated by these compounds can stimulate the phosphorylation and activation of c-Jun N-terminal kinase (JNK), mediated by the dual-specificity JNK kinase MKK4.[3] Sustained activation of the JNK pathway is a well-established trigger for apoptosis.
-
ERK1/2 Pathway: In some cancer cell types, such as ovarian cancer, ent-kaurane diterpenoids can induce apoptosis by activating the extracellular signal-regulated kinase (ERK1/2) signaling pathway.[4] While ERK activation is often associated with cell survival, its prolonged activation can also promote apoptosis.
3. Activation of AMP-Activated Protein Kinase (AMPK)
In certain cancer cells, like hepatocellular carcinoma, ent-kaurane diterpenoids can act as novel activators of AMP-activated protein kinase (AMPK).[5] AMPK, a key sensor of cellular energy status, can act as a tumor suppressor. Its activation by these compounds leads to the modulation of the mammalian target of rapamycin (B549165) (mTOR)/p70S6K pathway, ultimately inducing apoptosis.[5]
4. Induction of the Intrinsic (Mitochondrial) Apoptotic Pathway
The signaling pathways mentioned above converge on the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the following key molecular events:
-
Regulation of Bcl-2 Family Proteins: Ent-kaurane diterpenoids alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. They have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[4][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[4][5]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9. This, in turn, leads to the activation of executioner caspases, such as caspase-3 and caspase-7.[4][5] Some ent-kaurane diterpenoids have also been shown to activate caspase-8.[2]
-
Cleavage of Cellular Substrates: Activated executioner caspases cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[4][5]
Signaling Pathway and Workflow Diagrams
Caption: ROS-JNK mediated apoptosis by ent-kaurane diterpenoids.
Caption: AMPK-mediated apoptosis by ent-kaurane diterpenoids.
Caption: Intrinsic mitochondrial pathway of apoptosis.
Quantitative Data
The following table summarizes the cytotoxic activity of several novel ent-kaurane-type diterpenoids (jungermannenones A, B, C, and D) against human leukemia HL-60 cells after 12 hours of treatment. This data exemplifies the potent anti-cancer activity observed within this class of compounds.
| Compound | Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |
| Jungermannenone A | HL-60 | 12 | 1.3 | [2] |
| Jungermannenone B | HL-60 | 12 | 5.3 | [2] |
| Jungermannenone C | HL-60 | 12 | 7.8 | [2] |
| Jungermannenone D | HL-60 | 12 | 2.7 | [2] |
Experimental Protocols
The investigation of this compound's apoptotic effects involves a series of standard in vitro assays. Below are detailed protocols for key experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis (early and late) and necrosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Caption: General workflow for apoptosis detection by flow cytometry.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described previously. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ent-kaurane diterpenoid from Croton tonkinensis induces apoptosis by regulating AMP-activated protein kinase in SK-HEP1 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Trichokaurin's Effect on the NF-κB Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and various types of cancer, making it a significant target for therapeutic intervention.[1][2][4][5][6]
Trichokaurin is a member of the kaurane (B74193) diterpenes, a class of natural products isolated from various plants that have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects.[7] While specific research on this compound's mechanism of action is emerging, its structural relatives have been shown to modulate inflammatory pathways. Due to the extensive research available on the closely related kaurane diterpene, Kamebakaurin (B1673280), this document will use it as a representative compound to provide detailed protocols and application notes for investigating the effects of this compound and similar molecules on the NF-κB signaling pathway. Kamebakaurin has been identified as a potent inhibitor of NF-κB activation, offering a valuable model for study.[2][8][9]
Mechanism of Action of the Model Compound: Kamebakaurin
Kamebakaurin exhibits a distinct mechanism of NF-κB inhibition. Unlike many inhibitors that target upstream kinases, Kamebakaurin directly targets the DNA-binding activity of the p50 subunit of NF-κB.[2][8] It forms a covalent bond with the cysteine 62 residue of p50, which sterically hinders the NF-κB complex from binding to its target DNA sequences.[8][10] Notably, it does not prevent the degradation of the inhibitory protein IκBα or the subsequent nuclear translocation of the NF-κB complex.[2][8] Some evidence also suggests that Kamebakaurin may inhibit the upstream kinase TAK1 in certain cell types.[11] This direct targeting of NF-κB DNA binding makes it a valuable tool for research and a potential therapeutic candidate.
Data Presentation: Summary of Kamebakaurin's Effects
The following table summarizes the reported effects of Kamebakaurin on the NF-κB pathway and its downstream targets. This data provides a benchmark for evaluating the potential activity of this compound.
| Assay/Model | Target/Parameter Measured | Observed Effect of Kamebakaurin | Reference |
| In Vitro Assays | |||
| Electrophoretic Mobility Shift Assay (EMSA) | DNA-binding activity of NF-κB (p50 subunit) | Significant inhibition of DNA binding. The effect is specific to the p50 subunit and is irreversible. | [2][8] |
| Western Blot | IκBα degradation and p65 nuclear translocation | No inhibition of IκBα degradation or p65 nuclear translocation. | [2][8] |
| Kinase Assay | TAK1 kinase activity | Direct inhibition of TAK1 autophosphorylation and kinase activity. | [11] |
| Gene Expression (RT-PCR/Western Blot) in LPS-stimulated RAW264.7 cells | iNOS, COX-2, TNF-α | Dose-dependent inhibition of expression. | [9] |
| Cytokine Production (ELISA) in LPS-stimulated RAW264.7 cells | PGE2, TNF-α | Dose-dependent inhibition of production. | [9] |
| In Vivo Models | |||
| Carrageenan-induced Air Pouch Model | Neutrophil recruitment, TNF-α, and PGE2 levels in exudates | Suppression of neutrophil recruitment and production of inflammatory mediators. | [9] |
| Adjuvant Arthritis Model | Paw volume | Dose-dependent suppression of inflammation. Oral administration of 20 mg/kg resulted in a 75% decrease in paw volume. | [9] |
Visualizing the Molecular Pathway and Experimental Strategy
To effectively investigate the impact of this compound on NF-κB signaling, it is crucial to understand the pathway itself and the logical flow of experiments.
Caption: Canonical NF-κB signaling pathway and point of inhibition.
Caption: Experimental workflow for investigating this compound's effect on NF-κB.
Caption: Logical flow of this compound's downstream effects.
Experimental Protocols
Herein are detailed protocols for the key experiments required to elucidate the effect of this compound on the NF-κB signaling pathway.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid (containing tandem NF-κB response elements driving firefly luciferase)
-
Control plasmid with a constitutively active promoter driving Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
NF-κB activator (e.g., human TNF-α, 20 ng/mL final concentration)
-
96-well white, opaque cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding (Day 1):
-
Seed HEK293T cells into a 96-well white, opaque plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Transfection (Day 2):
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, use 100 ng of the NF-κB firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C.
-
-
Treatment (Day 3):
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and low (<0.1%) across all wells.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.[1]
-
Add the NF-κB activator (e.g., TNF-α to a final concentration of 20 ng/mL) to the appropriate wells. Include untreated/unstimulated cells as a negative control and activator-only wells as a positive control.
-
Incubate for 6-8 hours at 37°C.[1]
-
-
Luciferase Assay (Day 3):
-
Remove the medium and gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[2]
-
Measure firefly and Renilla luciferase activities sequentially in each well using a luminometer and the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the activator-only control.
-
Protocol 2: Western Blot for NF-κB Pathway Proteins
This protocol is used to assess the levels and localization of key proteins in the NF-κB pathway.
A. Preparation of Cytoplasmic and Nuclear Extracts
Materials:
-
RAW264.7 macrophages (or other suitable cell line)
-
6-well plates
-
This compound and activator (e.g., LPS, 1 µg/mL)
-
Ice-cold PBS
-
Cell Scraper
-
Buffers:
-
Buffer A (Cytoplasmic Lysis): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Buffer B (Nuclear Lysis): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with this compound for 1-2 hours, followed by stimulation with LPS for 30 minutes (for p-IκBα/IκBα) or 60 minutes (for p65 translocation).
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells in 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Extraction: Resuspend the cell pellet in 200 µL of Buffer A with 0.6% NP-40. Vortex vigorously for 15 seconds and incubate on ice for 10 minutes. Centrifuge at 12,000 x g for 3 minutes at 4°C. The supernatant is the cytoplasmic extract.
-
Nuclear Extraction: Resuspend the remaining pellet in 50 µL of Buffer B. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 15,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.[12]
-
Protein Quantification: Determine the protein concentration of both extracts using a BCA or Bradford assay.
B. SDS-PAGE and Immunoblotting
Materials:
-
Protein extracts (cytoplasmic and nuclear)
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (e.g., 10-12%)
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-IκBα, anti-phospho-IκBα (Ser32), anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Mix 20-40 µg of protein extract with Laemmli buffer and boil for 5 minutes.
-
Electrophoresis: Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly visualize the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extracts (prepared as in Protocol 2A)
-
Double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'), labeled with biotin (B1667282) or a radioactive isotope (e.g., ³²P).
-
Unlabeled ("cold") competitor probe
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Native polyacrylamide gel (4-6%)
-
TBE buffer
-
Loading dye (non-denaturing)
-
Detection system appropriate for the label (chemiluminescence for biotin, autoradiography for ³²P)
Procedure:
-
Binding Reaction:
-
In a microfuge tube, combine 5-10 µg of nuclear extract, 1 µL of Poly(dI-dC) (to block non-specific binding), and binding buffer to a final volume of 19 µL.
-
For competition experiments, add a 50-fold molar excess of unlabeled probe and incubate for 10 minutes on ice.
-
Add 1 µL of the labeled probe to each reaction.
-
Incubate for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Add 2 µL of non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150 V at 4°C until the dye has migrated sufficiently.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane (if using a biotinylated probe).
-
Detect the labeled probe using a chemiluminescent detection kit or by exposing the dried gel to X-ray film.
-
A "shifted" band indicates the protein-DNA complex. A decrease in the intensity of this band in this compound-treated samples indicates inhibition of DNA binding.
-
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the effects of this compound on the NF-κB signaling pathway. By employing a systematic approach, from functional screening with luciferase assays to detailed mechanistic studies using Western blotting and EMSA, researchers can effectively characterize the compound's mechanism of action. The information gathered on the model compound, Kamebakaurin, strongly suggests that a primary mechanism of kaurane diterpenes may involve the direct inhibition of NF-κB's DNA-binding activity. This approach will be instrumental in validating this compound as a potential therapeutic agent for NF-κB-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of kamebakaurin in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of TAK1 by kamebakaurin in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cytotoxicity Studies of Trichokaurin and Related Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to ent-kaurane diterpenoids, a class of compounds that includes Trichokaurin, for cytotoxicity studies. Detailed protocols for assessing cytotoxicity and diagrams of relevant signaling pathways are included to guide researchers in evaluating the anticancer potential of these natural products.
Introduction
This compound is an ent-kaurane diterpenoid isolated from plants of the Isodon (formerly Rabdosia) genus. While research on the specific cytotoxic effects of this compound is limited, numerous studies have investigated the anticancer properties of structurally related ent-kaurane diterpenoids from the same plant sources. These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines, suggesting that they may serve as valuable leads for novel anticancer therapeutics. Notably, one study reported that this compound itself did not exhibit activity against Ehrlich ascites carcinoma, highlighting the importance of screening a broad range of cancer cell lines to identify sensitive models.[1]
This document summarizes the available data on the cytotoxicity of ent-kaurane diterpenoids, provides detailed experimental protocols for cytotoxicity assessment, and illustrates the key signaling pathways implicated in their mechanism of action.
Sensitive Cell Lines and Cytotoxicity Data
While direct IC50 values for this compound are not widely reported, studies on other ent-kaurane diterpenoids isolated from Isodon and Rabdosia species provide valuable insights into potentially sensitive cancer cell lines. The following table summarizes the cytotoxic activities of several representative ent-kaurane diterpenoids against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oridonin | HepG2 | Hepatocellular Carcinoma | 37.90 | [2] |
| Oridonin | COLO 205 | Colon Cancer | Modestly Active | [3] |
| Oridonin | MCF-7 | Breast Cancer | Modestly Active | [3] |
| Oridonin | HL-60 | Promyelocytic Leukemia | Modestly Active | [3] |
| Rabdosin B | HepG2 | Hepatocellular Carcinoma | Most Cytotoxic of 6 tested | [4] |
| Rabdosin B | GLC-82 | Lung Cancer | Data not specified | [4] |
| Rabdosin B | HL-60 | Promyelocytic Leukemia | Data not specified | [4] |
| Amethystoidin A | K562 | Chronic Myelogenous Leukemia | 0.69 µg/mL | [5] |
| Henryin | HCT-116 | Colorectal Carcinoma | 1.31–2.07 | [6] |
| Henryin | HepG2 | Hepatocellular Carcinoma | 1.31–2.07 | [6] |
| Henryin | A2780 | Ovarian Cancer | 1.31–2.07 | [6] |
| Henryin | NCI-H1650 | Non-small Cell Lung Cancer | 1.31–2.07 | [6] |
| Henryin | BGC-823 | Gastric Cancer | 1.31–2.07 | [6] |
| 11β-hydroxy-ent-16-kaurene-15-one | Various | Multiple | Strong inhibitory activity | [7] |
| Isodosin E-G (Compound 3) | HepG2 | Hepatocellular Carcinoma | 6.94 ± 9.10 | [2][8] |
| Isodosin E-G (Compound 8) | HepG2 | Hepatocellular Carcinoma | 71.66 ± 10.81 | [2][8] |
| Isodosin E-G (Compound 23) | HepG2 | Hepatocellular Carcinoma | 43.26 ± 9.07 | [2][8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a standard method for determining the cytotoxic effects of this compound or related compounds on adherent cancer cell lines.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound or other test compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways Modulated by Ent-kaurane Diterpenoids
Ent-kaurane diterpenoids exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Induction Pathways
Many ent-kaurane diterpenoids induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases. The extrinsic pathway can be activated by the upregulation of death receptors and their ligands.
Caption: General overview of apoptosis induction by diterpenoids.
Pro-survival Signaling Pathways
Ent-kaurane diterpenoids have also been shown to inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and survival.
References
- 1. The Antitumor and Antibacterial Activity of the Isodon Diterpenoids [jstage.jst.go.jp]
- 2. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Bioactivity Screening of Trichokaurin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel Trichokaurin derivatives and protocols for screening their biological activities. This compound, an ent-kaurane diterpenoid isolated from plants of the Isodon genus, serves as a promising scaffold for the development of new therapeutic agents.[1] The methodologies outlined below are based on established synthetic strategies for ent-kaurane diterpenoids and standard bioactivity screening assays.[2][3][4]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives begins with the isolation of the parent compound, this compound, from its natural source or its total synthesis. The core ent-kaurane skeleton can then be functionalized to generate a library of derivatives for bioactivity screening.
1.1. General Synthetic Workflow
The overall strategy involves the modification of existing functional groups on the this compound scaffold. Key reactions may include esterification, etherification, oxidation, and reduction to introduce diverse chemical moieties.
1.2. Experimental Protocol: Synthesis of an Ester Derivative of this compound
This protocol describes a general method for the esterification of a hydroxyl group on the this compound scaffold.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Acid Chloride or Anhydride (B1165640) (e.g., Acetyl Chloride)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure ester derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Bioactivity Screening Protocols
A panel of in vitro assays should be employed to screen the synthesized this compound derivatives for various biological activities. Ent-kaurane diterpenoids have been reported to exhibit a range of activities, including cytotoxic, antimicrobial, and enzyme inhibitory effects.[3][4]
2.1. Cytotoxicity Screening against Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound derivatives in the complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
2.2. Antimicrobial Screening
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives dissolved in DMSO
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
96-well plates
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well plate.
-
Add the standardized inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2.3. Enzyme Inhibition Screening (Example: Kinase Inhibition)
Many ent-kaurane diterpenoids are known to modulate signaling pathways by inhibiting protein kinases.[10]
Materials:
-
Recombinant kinase (e.g., PI3K, Akt)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound derivatives dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
Procedure:
-
Add the kinase, substrate, and this compound derivative at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data from the bioactivity screening should be summarized in tables for clear comparison of the derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HepG2 |
| This compound | Parent Compound | 55.3 | 78.1 | 62.5 |
| TK-01 | C-15 Acetate | 25.8 | 35.2 | 31.9 |
| TK-02 | C-15 Propionate | 18.4 | 22.7 | 20.1 |
| TK-03 | C-6 Oxidation | > 100 | > 100 | > 100 |
| Doxorubicin | Positive Control | 0.8 | 1.2 | 0.9 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| This compound | Parent Compound | 128 | >256 | 256 |
| TK-04 | C-15 Butyrate | 64 | 128 | 128 |
| TK-05 | C-15 Benzoate | 32 | 64 | 64 |
| Ciprofloxacin | Positive Control | 0.5 | 0.25 | N/A |
| Fluconazole | Positive Control | N/A | N/A | 2 |
Signaling Pathway Analysis
Ent-kaurane diterpenoids have been shown to modulate various signaling pathways involved in cancer progression, such as the Akt/mTOR pathway.[10] Understanding these interactions is crucial for elucidating the mechanism of action.
The diagram illustrates how this compound derivatives may exert their anticancer effects by inhibiting key proteins like Akt and mTOR in this critical cell survival pathway.[10] This inhibition would lead to decreased cell proliferation and survival, and potentially induce apoptosis. Further studies, such as Western blotting for key phosphorylated proteins, would be required to validate these interactions.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of natural product derivatives with selective and improved cytotoxicity based on a sesquiterpene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotics | Special Issue : Antimicrobial Resistance and Antimicrobial Activity of Natural Products and Derivatives [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04884A [pubs.rsc.org]
- 10. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Trichokaurin as a Reference Standard in Natural Product Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing Trichokaurin as a reference standard in natural product research, focusing on its cytotoxic and anti-inflammatory activities.
Introduction
This compound is a diterpenoid natural product isolated from plants of the Isodon genus, such as Isodon rubescens. It has garnered interest in the scientific community for its potential biological activities, including anti-cancer and anti-inflammatory properties. As a reference standard, this compound is essential for the accurate quantification of this compound in plant extracts and for the reliable evaluation of its biological effects in various assays.
Physicochemical Properties and Handling
| Property | Value |
| Chemical Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform |
| Storage | Store at 4°C for short-term, -20°C for long-term |
Note: When preparing solutions, it is recommended to make a stock solution in a suitable solvent like DMSO and then dilute it with the appropriate cell culture medium or buffer for experiments. Avoid repeated freeze-thaw cycles.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A precise and accurate HPLC method is crucial for the quantification of this compound in various samples, including plant extracts and formulations.
HPLC Protocol
This protocol provides a general method for the analysis of this compound. Optimization may be required depending on the specific matrix and instrumentation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient | 0-5 min: 10% A; 5-25 min: 10-90% A (linear gradient); 25-30 min: 90% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Note: The retention time for this compound under these conditions should be determined by injecting a pure standard. Due to variations in HPLC systems and columns, the exact retention time may differ. It is essential to run a standard to confirm the peak identity and retention time.
Experimental Workflow for HPLC Analysis
Cytotoxicity Assay Using this compound as a Reference Standard
The cytotoxic potential of this compound can be evaluated against various cancer cell lines using assays like the MTT or resazurin-based assays.
In Vitro Cytotoxicity Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | Data not available in cited sources |
| MCF-7 | Breast Adenocarcinoma | Data not available in cited sources |
| HeLa | Cervical Adenocarcinoma | Data not available in cited sources |
| PC-3 | Prostate Adenocarcinoma | Data not available in cited sources |
Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Apoptosis Signaling Pathway
Preliminary research on related compounds suggests that this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Anti-inflammatory Assay Using this compound as a Reference Standard
The anti-inflammatory potential of this compound can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
In Vitro Anti-inflammatory Data (IC₅₀)
| Assay | Cell Line | IC₅₀ (µM) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not available in cited sources |
Note: The table above is a template. Specific IC₅₀ values for this compound's anti-inflammatory activity need to be determined experimentally.
Nitric Oxide (NO) Inhibition Assay Protocol
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
NF-κB Signaling Pathway in Inflammation
This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.
Conclusion
This compound serves as a valuable reference standard for the quantification and biological evaluation of this natural product. The provided protocols for HPLC analysis, cytotoxicity assays, and anti-inflammatory assays offer a framework for researchers to investigate the therapeutic potential of this compound. Further studies are warranted to determine the specific IC₅₀ values and to elucidate the precise molecular mechanisms underlying its biological activities.
Application Notes and Protocols for Antibacterial Activity Testing of Trichokaurin against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichokaurin is a diterpenoid compound belonging to the kaurane (B74193) class. Diterpenoids are a large and structurally diverse group of natural products that have garnered significant interest for their wide range of biological activities, including antimicrobial properties.[1] This document provides detailed application notes and protocols for testing the antibacterial activity of this compound against gram-positive bacteria. While specific data for this compound is limited, this guide draws upon established methodologies and data from closely related kaurane diterpenoids to provide a comprehensive framework for researchers. The protocols outlined herein are fundamental for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, which are key parameters in the evaluation of its potential as a novel antibacterial agent.
Principle
The antibacterial activity of this compound is assessed by determining the lowest concentration that inhibits the visible growth of a specific gram-positive bacterium (MIC) and the lowest concentration that results in bacterial death (MBC). The broth microdilution method is a standard and widely used technique for these determinations.[2][3] This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[1][4] Each well is then inoculated with a standardized suspension of the test bacterium. After an incubation period, the wells are visually inspected for turbidity to determine the MIC. To determine the MBC, aliquots from the wells showing no visible growth are sub-cultured onto an agar (B569324) medium without the test compound. The MBC is the lowest concentration that prevents the growth of bacterial colonies on the agar plate, indicating a 99.9% reduction in the initial inoculum.[5]
Materials and Reagents
-
This compound
-
Gram-positive bacteria strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB)[1]
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (B87167) (DMSO) (for dissolving this compound)[4]
-
Sterile 96-well microtiter plates[4]
-
Sterile pipette tips
-
Micropipettes
-
Incubator (37°C)
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Vortex mixer
-
Sterile petri dishes
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][6] The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[2]
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a known high concentration (e.g., 10 mg/mL). Further dilutions should be made in sterile MHB. The final concentration of DMSO in the wells should not exceed a level that affects bacterial growth (typically ≤1%).[4]
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test gram-positive bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Broth Microdilution Assay:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound (at twice the desired highest final concentration) to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Wells 11 and 12 will serve as controls. Well 11 (growth control) will contain 100 µL of MHB and the bacterial inoculum. Well 12 (sterility control) will contain 100 µL of MHB only.
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (clear well) compared to the growth control (turbid well).[6]
II. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5] It is determined after the MIC has been established.
Protocol:
-
Sub-culturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot evenly onto the surface of a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[5]
Data Presentation
| Kaurane Diterpenoid | Gram-Positive Bacterium | MIC (µg/mL) | Reference |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic Acid) | Streptococcus sobrinus | 10 | [7] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic Acid) | Streptococcus mutans | 10 | [7] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic Acid) | Streptococcus mitis | 10 | [7] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic Acid) | Streptococcus sanguinis | 10 | [7] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic Acid) | Lactobacillus casei | 10 | [7] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic Acid) | Enterococcus faecalis | 200 | [7] |
| ent-kaurenoic acid | Staphylococcus aureus (MDR strains) | Promising activity | [8][9] |
| Di-hydro ent-pimaradienoic acid | Staphylococcus aureus (MDR strains) | Promising activity | [8][9] |
Mechanism of Action
The precise antibacterial mechanism of this compound has not been fully elucidated. However, studies on other diterpenoids suggest that their primary mode of action involves the disruption of the bacterial cell membrane.[10] Diterpenoids are lipophilic compounds that can insert into the phospholipid bilayer of the bacterial membrane, leading to a loss of membrane integrity and function. This can result in the leakage of essential intracellular components and ultimately cell death.
Transcriptome profiling of bacteria treated with diterpenoids has revealed that these compounds can modulate the expression of genes involved in:
-
Cell membrane synthesis: Affecting the production of fatty acids and other membrane components.
-
Cell division: Interfering with the processes of cell replication.
-
Carbohydrate metabolism: Disrupting energy production and utilization.[9]
Mandatory Visualizations
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. wjoud.com [wjoud.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Potential of Natural and Semi-Synthetic ent-Kaurane and ent-Pimarane Diterpenes against Clinically Isolated Gram-Positive Multidrug-Resistant Bacteria – ScienceOpen [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Inhibition Profiling in Bacillus subtilis to Identify the Mechanism of Action of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Trichokaurin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Trichokaurin solubility for in vitro assays.
Troubleshooting Guide
Researchers often encounter difficulties in dissolving this compound sufficiently for biological experiments, which can lead to inaccurate results. This guide provides a systematic approach to improving its solubility.
Initial Solvent Screening
The first step in addressing solubility issues is to identify a suitable solvent for preparing a concentrated stock solution. The following table summarizes common solvents used for poorly soluble compounds and provides a starting point for screening.
| Solvent | Starting Concentration | Observations & Potential Issues | Recommendations |
| DMSO | 10 mM | Often effective for dissolving hydrophobic compounds.[1] Can be toxic to cells at higher concentrations (>1% v/v).[1] | Prepare a high-concentration stock (e.g., 10-50 mM) and dilute it at least 1:1000 in the final culture medium. |
| Ethanol (B145695) | 10 mM | Can be a good alternative to DMSO.[2] Volatility can be an issue. May cause cellular stress. | Use absolute ethanol for the stock solution. Ensure the final concentration in the assay is low (<0.5% v/v). |
| 1N NaOH | 1 mg/mL | Useful for acidic compounds.[2][3] Drastically alters pH, which must be neutralized. | Dissolve the compound in a small volume of 1N NaOH and then neutralize with 1N HCl before final dilution.[3] |
| 1N HCl | 1 mg/mL | Effective for basic compounds.[2][3] Significantly changes pH, requiring neutralization. | Dissolve in a minimal amount of 1N HCl and neutralize with 1N NaOH prior to adding to the culture medium.[3] |
| Cyclodextrins | Varies | Can enhance the solubility of hydrophobic drugs by forming inclusion complexes.[4] | Prepare a solution of β-cyclodextrin or its derivatives (e.g., HP-β-CD) and then add this compound.[4] |
Experimental Protocol: Preparing a this compound Stock Solution
This protocol outlines a general procedure for preparing a stock solution of a poorly soluble compound like this compound.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolving: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Warming (Optional): If the compound does not fully dissolve, gentle warming (e.g., 37°C) may be applied.[1] However, be cautious as heat can degrade some compounds.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, sonication or further vortexing may be necessary.
-
Sterilization: If required for your assay, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent. Note that some solvents like high-concentration ethanol may not be suitable for filter sterilization as they can dissolve the filter membrane.[5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I add it to the cell culture medium. What should I do?
A1: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds, often referred to as "solvent shock." Here are some troubleshooting steps:
-
Reduce the final concentration: The concentration of this compound in your assay may be above its solubility limit in the culture medium.
-
Increase the dilution factor: Prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution, minimizing the amount of organic solvent introduced into the medium.[2]
-
Use a serum-containing medium for dilution: Fetal bovine serum (FBS) contains proteins that can help to keep hydrophobic compounds in solution.[1] A multi-step dilution where the stock is first diluted in FBS before adding to the final medium can be effective.[1]
-
Pre-warm the culture medium: Adding the compound to pre-warmed medium (37°C) can sometimes improve solubility.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell culture assay?
A2: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid significant toxicity.[1] It is always best to run a solvent toxicity control experiment to determine the maximum tolerated concentration for your specific cell line and assay.
Q3: Can I use pH modification to dissolve this compound?
A3: Yes, if this compound has ionizable groups, adjusting the pH can significantly increase its solubility.[3] For acidic compounds, a small amount of a basic solution like 1N NaOH can be used to dissolve the compound, followed by neutralization.[2][3] Conversely, for basic compounds, an acidic solution like 1N HCl can be used.[2][3] It is crucial to neutralize the pH of the stock solution before adding it to your cell culture medium to avoid shocking the cells.
Q4: How should I store my this compound stock solution?
A4: To maintain the stability and integrity of your this compound stock solution, it is recommended to:
-
Store it in small, single-use aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protect the solution from light if the compound is light-sensitive.[2]
Visualizations
Experimental Workflow for Improving this compound Solubility
References
Trichokaurin stability issues in different solvents
Disclaimer: Direct experimental data on the stability of Trichokaurin in various solvents is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general chemical properties of ent-kaurane diterpenoids, the class of compounds to which this compound belongs, and established best practices for handling natural products.
Frequently Asked Questions (FAQs)
Q1: I'm dissolving my this compound sample and noticing a decrease in activity over a short period. What could be the cause?
A1: This is a common issue with ent-kaurane diterpenoids. The instability can be attributed to several factors:
-
Solvent Choice: Protic solvents (e.g., methanol (B129727), ethanol) can potentially react with certain functional groups, while solvents containing impurities (peroxides in older ethers, trace acids or bases) can catalyze degradation.
-
pH: Extreme pH conditions (acidic or basic) can lead to structural rearrangements or hydrolysis of ester groups if present in the molecule's structure.
-
Temperature: Elevated temperatures can accelerate degradation. Many natural products are heat-labile.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation, especially if the structure contains susceptible functional groups.[1]
Q2: What is the best solvent to dissolve and store this compound?
A2: While specific data for this compound is unavailable, for general-purpose short-term storage and use in biological assays, high-purity aprotic solvents are often preferred for diterpenoids.
-
Recommended: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions. These are generally inert and can be stored at low temperatures. Acetonitrile (B52724) is also a good option for analytical purposes.
-
Use with Caution: Alcohols like methanol and ethanol (B145695) are effective solvents but can participate in reactions like transesterification if ester functionalities are present. Use fresh, high-purity solvents.
-
Avoid: Avoid long-term storage in aqueous buffers, especially at non-neutral pH. If aqueous solutions are necessary for your experiment, prepare them fresh from a stock solution in an organic solvent just before use.
Q3: How should I store my this compound samples (solid and in solution)?
A3:
-
Solid Form: Store in a tightly sealed container, protected from light, in a desiccator at -20°C or -80°C for long-term storage.
-
In Solution: Prepare stock solutions in high-purity DMSO or DMF. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation of water into the solvent.
Q4: My analytical results (HPLC/LC-MS) show multiple peaks even for a freshly prepared solution. What's happening?
A4: This could indicate:
-
Degradation: The compound may be degrading rapidly in your analytical mobile phase or upon injection into the instrument.
-
Isomerization: Changes in solvent or temperature can sometimes lead to the formation of isomers that may be separable by chromatography.
-
Impurity in the Standard: The initial sample may not have been completely pure. Always check the certificate of analysis if available.
Troubleshooting Guide
Issue 1: Loss of Potency in Biological Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased biological effect over time. | Degradation in culture media or buffer. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment.2. Perform a time-course experiment to assess how long the compound remains active in your specific assay medium.3. Analyze the culture medium after incubation using HPLC or LC-MS to detect any degradation products. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution. | 1. Aliquot your stock solution into single-use vials.2. Protect stock solutions from light and store at -80°C. |
Issue 2: Inconsistent Analytical Quantification
| Symptom | Possible Cause | Troubleshooting Step |
| Peak area decreases in subsequent injections of the same sample. | On-instrument or in-vial degradation. | 1. Use an autosampler cooled to 4-10°C.2. Ensure the mobile phase is neutral and free of contaminants.3. Prepare samples in a solvent known for better stability (e.g., acetonitrile) immediately before analysis. |
| Appearance of new peaks over time. | Degradation of this compound. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation products.2. Use LC-MS to get mass information on the new peaks to help in their identification. |
Stability of ent-Kaurane Diterpenoids in Different Solvents (Qualitative)
The following table provides a general guide to the expected stability of ent-kaurane diterpenoids in common laboratory solvents. This is not based on experimental data for this compound and should be used as a general guideline.
| Solvent Class | Examples | General Stability | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good | Generally inert and less likely to react with the compound. Recommended for stock solutions. |
| Aprotic Non-Polar | Hexane, Toluene | Moderate | Good for extraction and some chromatographic separations, but solubility may be limited. |
| Protic Polar | Methanol, Ethanol, Water | Moderate to Poor | Can act as nucleophiles (risk of solvolysis) or have acidic/basic impurities. Water can cause hydrolysis. |
| Ethers | Diethyl ether, THF | Poor | Can form explosive peroxides upon storage, which are highly reactive and can degrade samples. |
| Halogenated | Dichloromethane, Chloroform | Moderate to Poor | Can contain trace amounts of acid (e.g., HCl) which can catalyze degradation. |
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol outlines a basic experiment to determine the stability of this compound in a chosen solvent.
-
Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in the solvent of interest (e.g., HPLC-grade methanol) to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC. This will serve as the baseline (100% integrity).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
-
Incubation: Store aliquots of the stock solution under different conditions:
-
Room temperature (protected from light).
-
40°C (accelerated degradation).
-
Refrigerated (4°C).
-
Frozen (-20°C).
-
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12, 24 hours, and then daily), remove an aliquot from each storage condition and analyze it by HPLC using the same method as the initial analysis.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor the appearance and increase of any new peaks, which are likely degradation products.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Hypothetical Signaling Pathway for a Kaurane (B74193) Diterpenoid
Disclaimer: This diagram illustrates a hypothetical signaling pathway. The specific molecular targets of this compound have not been fully elucidated. This represents a plausible mechanism for apoptosis induction by a generic ent-kaurane diterpenoid based on published activities of similar compounds.[2][3]
Caption: Hypothetical apoptosis signaling pathway for a kaurane diterpenoid.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Trichokaurin Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Trichokaurin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a member of the ent-kaurane diterpenoid family of natural compounds. Compounds in this class are known to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects. The primary mechanism of action for many ent-kaurane diterpenoids involves the induction of programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.
Q2: What is a good starting concentration range for this compound in a new cell line?
For initial experiments, it is recommended to perform a dose-response study over a broad concentration range to determine the half-maximal inhibitory concentration (IC50). Based on data from related ent-kaurane diterpenoids, a starting range of 0.1 µM to 100 µM is advisable.[2][3][4][5][6] The optimal concentration will vary depending on the specific cell line and the assay being performed.
Q3: How should I dissolve and store this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell-based assays, dilute the stock solution in culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
The optimal incubation time will depend on the specific assay and the cell line's doubling time. For cell viability assays, a 24 to 72-hour incubation is common. For apoptosis or signaling pathway analysis, shorter incubation times (e.g., 6, 12, 24 hours) may be necessary to capture early cellular events. A time-course experiment is recommended to determine the ideal endpoint for your specific research question.
Data Presentation: Efficacy of ent-Kaurane Diterpenoids in Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various ent-kaurane diterpenoids, the class of compounds to which this compound belongs, across different human cancer cell lines. This data can serve as a reference for establishing appropriate concentration ranges in your experiments.
| Compound Name/Number | Cell Line | Cancer Type | IC50 (µM) |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid (1) | Hep-G2 | Hepatocellular Carcinoma | 27.3 ± 1.9 |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid (3) | Hep-G2 | Hepatocellular Carcinoma | 24.7 ± 2.8 |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid (5) | A549 | Adenocarcinomic Human Alveolar Basal Epithelial | 30.7 ± 1.7 |
| Amethystoidin A (9) | K562 | Chronic Myelogenous Leukemia | 0.69 µg/ml |
| Compound 4 (from Isodon excisoides) | HCT-116 | Colorectal Carcinoma | 1.31 |
| Compound 4 (from Isodon excisoides) | HepG2 | Hepatocellular Carcinoma | 2.07 |
| Compound 4 (from Isodon excisoides) | A2780 | Ovarian Cancer | 1.89 |
| Compound 4 (from Isodon excisoides) | NCI-H1650 | Non-Small Cell Lung Cancer | 1.95 |
| Compound 4 (from Isodon excisoides) | BGC-823 | Stomach Cancer | 1.64 |
Note: Data is compiled from multiple sources.[2][3][6] The specific IC50 for this compound may vary.
Troubleshooting Guides
This section addresses common issues encountered when using this compound in cell-based assays.
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes and Solutions:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media.
-
Compound Precipitation: Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing a fresh dilution from the stock or using a different solubilizing agent (while maintaining a low final concentration).
-
Inconsistent Incubation Times: Standardize the incubation period for all plates and treatments.
Issue 2: No Significant Decrease in Cell Viability
Possible Causes and Solutions:
-
Sub-optimal Concentration: The concentrations used may be too low to induce a cytotoxic effect. Perform a broader dose-response experiment with higher concentrations.
-
Short Incubation Time: The incubation period may be insufficient for the compound to exert its effect. Extend the incubation time (e.g., to 48 or 72 hours).
-
Cell Line Resistance: The chosen cell line may be resistant to this compound's mechanism of action. Consider using a different cell line or a positive control known to induce cell death in that line.
-
Compound Inactivity: Ensure the this compound stock solution has been stored correctly and has not degraded. Test a fresh aliquot.
Issue 3: Unexpected Results in Apoptosis Assays
Possible Causes and Solutions:
-
Incorrect Timing: Apoptosis is a dynamic process. If looking for early apoptotic events (Annexin V positive, PI negative), you may need to use shorter incubation times. For late-stage apoptosis, longer incubation might be necessary. A time-course experiment is highly recommended.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive results for necrosis (PI positive). Handle cells gently.
-
Compensation Issues in Flow Cytometry: Ensure proper compensation is set between the fluorochromes used (e.g., FITC and PI) to avoid spectral overlap. Use single-stained controls for setup.
Issue 4: Weak or No Signal in Western Blot for Apoptosis Markers
Possible Causes and Solutions:
-
Sub-optimal Protein Concentration: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane. Perform a protein quantification assay (e.g., BCA) on your lysates.
-
Timing of Protein Harvest: The expression of apoptotic markers like cleaved caspases can be transient. Harvest cells at different time points after this compound treatment to identify the peak of expression.
-
Antibody Issues: Verify the primary antibody is validated for the species you are working with and is used at the recommended dilution. Include a positive control lysate known to express the target protein.
-
Inefficient Protein Transfer: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the selected time points.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptotic proteins such as cleaved Caspase-3 and PARP.
Materials:
-
Cell culture dishes
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
Visualizations
Signaling Pathways
Ent-kaurane diterpenoids, such as the related compound Oridonin, have been shown to induce apoptosis by inhibiting the PI3K/Akt and NF-κB signaling pathways.[1][8][9][12][13]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflows
Caption: General experimental workflow for assessing this compound's effects.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]
- 8. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin attenuates Aβ1-42-induced neuroinflammation and inhibits NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Trichokaurin precipitation in cell culture media
Welcome to the technical support center for Trichokaurin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the solubility, handling, and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
Immediate precipitation, or "crashing out," is a common issue when adding a hydrophobic compound like this compound to an aqueous solution like cell culture media.[1] this compound is readily soluble in organic solvents like DMSO but has very low solubility in water-based solutions.[2][3] The precipitation occurs when the DMSO stock is diluted, and the this compound molecules are suddenly exposed to an aqueous environment where they are not soluble, causing them to aggregate and form a visible precipitate.
Primary Causes:
-
High Final Concentration: The intended final concentration of this compound in the media exceeds its maximum aqueous solubility.[1]
-
High Solvent Concentration: While counterintuitive, a high local concentration of the organic solvent upon addition can cause the compound to precipitate. The final concentration of DMSO should generally be kept below 0.5% to avoid cytotoxicity and solubility issues.[4][5]
-
Rapid Dilution: Adding the concentrated DMSO stock directly and quickly into the full volume of media causes a rapid solvent exchange that shocks the compound out of solution.[1]
-
Low Temperature: Cell culture media that is cold (e.g., straight from the refrigerator) will decrease the solubility of hydrophobic compounds.[1][6]
-
Media Components: Salts, proteins, and other components in the media can interact with the compound over time, leading to precipitation, especially during incubation.[6][7]
Q2: What is the best solvent for this compound, and how should I prepare a stock solution?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[3] For cell culture applications, DMSO is the standard choice.
To minimize precipitation, it is crucial to prepare a high-concentration stock solution and then dilute it properly. See the detailed protocol below.
Q3: My compound precipitates over time in the incubator. What can I do?
Delayed precipitation can occur due to several factors:[6]
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the media pH and temperature, affecting compound solubility over hours or days.[6]
-
Interaction with Media Components: The compound may slowly interact with salts or proteins (especially from serum), causing it to fall out of solution.[6][7]
-
Evaporation: Over long-term experiments, media evaporation can increase the compound's effective concentration beyond its solubility limit.[1]
Solutions:
-
Perform a stability test to determine if the compound is stable in your specific media over the desired time course.
-
Replenish the media with freshly diluted this compound for long-term experiments.
-
Ensure proper humidification in the incubator and use low-evaporation plates to minimize concentration changes.[1]
Data Presentation: Solvent and Concentration Guidelines
While specific quantitative solubility data for this compound in various cell culture media is not widely published, the following table provides general guidelines for working with hydrophobic compounds like this compound.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | Excellent dissolving power for hydrophobic compounds.[3] |
| Stock Concentration | 10-100 mM (High as feasible) | A higher stock concentration allows for a smaller volume to be added to the media, minimizing the final DMSO concentration. |
| Final DMSO % in Media | < 0.5% (0.1% is ideal) | Most cell lines tolerate 0.5% DMSO, but lower concentrations reduce the risk of cytotoxicity and precipitation.[5] |
| Storage of Stock | Aliquot and store at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles.[4][6] Allow vials to equilibrate to room temperature before use.[3] |
Experimental Protocols
Protocol 1: Preparing a this compound Stock Solution
This protocol details the steps for correctly dissolving this compound in DMSO.
-
Equilibrate: Allow the vial of powdered this compound to come to room temperature for at least one hour before opening.[3]
-
Add Solvent: Add the calculated volume of 100% sterile-filtered DMSO to the vial to achieve your desired high-concentration stock (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the vial vigorously. If needed, brief sonication in a water bath can aid dissolution.[1] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store at -20°C for up to two weeks or -80°C for longer-term storage.[3]
Protocol 2: Diluting this compound into Cell Culture Media
This method is critical for preventing precipitation upon introduction to the aqueous media.
-
Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[1][6] Adding the compound to cold media will significantly decrease its solubility.
-
Prepare for Dilution: Place the tube of pre-warmed media on a vortex set to a gentle speed.
-
Add Dropwise: While the media is gently vortexing, slowly add the required volume of the this compound DMSO stock solution drop-by-drop to the side of the tube, allowing it to mix in gradually.[1][8] This slow, continuous mixing is the most critical step to prevent the compound from crashing out.
-
Final Inspection: After adding the stock, cap the tube and continue to vortex gently for another 5-10 seconds. Visually inspect the medium to ensure it is clear and free of any precipitate.
-
Add to Cells: Use the freshly prepared this compound-media solution to treat your cells immediately.
Visual Troubleshooting Guide
The following workflow provides a step-by-step guide to diagnose and resolve this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:23811-50-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Enhancing Trichokaurin Yield from Isodon
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the extraction yield of Trichokaurin from Isodon species. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your extraction processes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to improve yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the compound.[1] 2. Improper Solvent Selection: The polarity of the extraction solvent is not optimal for this compound. 3. Insufficient Extraction Time or Temperature: The extraction conditions are not adequate for efficient mass transfer. 4. Degradation of this compound: The compound may be sensitive to heat or pH changes during extraction. | 1. Improve Homogenization: Ensure the plant material is finely ground. For challenging samples, consider pre-treatment with enzymes or using a high-power homogenizer.[1] 2. Optimize Solvent: Use a solvent system with appropriate polarity. Ethanol-water mixtures are often effective for extracting diterpenoids.[2] 3. Adjust Extraction Parameters: Increase extraction time and/or temperature. For advanced methods like UAE and MAE, optimize power and duration.[2][3] 4. Use Milder Conditions: Employ lower extraction temperatures and shorter durations, especially with MAE and UAE. Consider using a nitrogen atmosphere to prevent oxidation. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent is extracting a wide range of compounds along with this compound. 2. Presence of Pigments and Polar Compounds: Chlorophyll and other polar impurities are common in plant extracts. | 1. Solvent Partitioning: Perform liquid-liquid extraction with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate) to separate compounds based on their solubility. 2. Solid-Phase Extraction (SPE): Use SPE cartridges to selectively retain and elute this compound, leaving impurities behind. 3. Column Chromatography: Employ silica (B1680970) gel or other stationary phases for effective separation of this compound from other co-extracted compounds. |
| This compound Degradation during Purification | 1. Harsh pH Conditions: Exposure to strong acids or bases can alter the chemical structure of this compound. 2. Thermal Degradation: High temperatures during solvent evaporation or other purification steps can lead to compound breakdown.[4] | 1. Maintain Neutral pH: Use buffered solutions during purification steps to avoid extreme pH levels. 2. Low-Temperature Evaporation: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. 3. Store Properly: Keep purified this compound in a cool, dark place, preferably under an inert atmosphere, to prevent degradation. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.[5] 2. Inconsistent Extraction Protocol: Minor variations in the experimental procedure can lead to different yields. | 1. Standardize Plant Material: Use plant material from the same batch and of a consistent age and quality. Drying conditions should also be standardized.[5] 2. Maintain a Strict Protocol: Ensure all extraction parameters (e.g., solvent-to-solid ratio, temperature, time) are kept consistent between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional method for extracting this compound?
A1: Soxhlet extraction is a commonly used and effective conventional method for the exhaustive extraction of diterpenoids like this compound. However, it can be time-consuming and may lead to thermal degradation of the target compound due to prolonged exposure to heat.[2] Maceration is a simpler but generally less efficient alternative.
Q2: How can I improve the efficiency of this compound extraction?
A2: Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve efficiency.[2][6] These methods use ultrasonic waves or microwaves to accelerate cell wall disruption and enhance solvent penetration, leading to higher yields in shorter times.[2][3]
Q3: What are the optimal solvent systems for this compound extraction?
A3: The choice of solvent is critical and depends on the specific Isodon species and the desired purity of the extract. Generally, polar solvents or mixtures are effective for extracting diterpenoids. Ethanol-water mixtures have been shown to be effective for extracting phenolic compounds and can be a good starting point for optimizing this compound extraction.[2]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for the quantitative analysis of diterpenoids in plant extracts.[5] A validated HPLC method with a suitable reference standard is essential for accurate quantification.
Q5: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of this compound?
A5: For UAE, critical parameters to optimize include ultrasonic power, extraction time, temperature, and the solvent-to-solid ratio. These factors can be systematically varied to determine the optimal conditions for maximizing this compound yield.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the aerial parts of the Isodon plant at a mild temperature and grind them into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the optimized extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a set power (e.g., 300 W) and temperature (e.g., 50°C) for a specified duration (e.g., 30 minutes).
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature below 50°C.
-
-
Purification:
-
The crude extract can be further purified using techniques like column chromatography or solid-phase extraction.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel as the stationary phase, using a non-polar solvent like hexane to create a slurry.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
-
Fraction Collection:
-
Collect fractions of the eluate in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Data Presentation
The following tables provide a generalized comparison of different extraction methods for diterpenoids. The actual yields can vary depending on the specific Isodon species and experimental conditions.
Table 1: Comparison of Extraction Methods for Diterpenoids
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Notes |
| Maceration | 24 - 72 hours | High | Low to Moderate | Simple setup, but inefficient. |
| Soxhlet Extraction | 6 - 24 hours | Moderate | Moderate to High | More efficient than maceration, but risk of thermal degradation.[2] |
| Ultrasound-Assisted Extraction (UAE) | 20 - 60 minutes | Low | High | Rapid and efficient, with reduced solvent and energy consumption.[2] |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | High | Very rapid, but requires careful control to avoid overheating.[2][3] |
Table 2: Influence of Solvent Polarity on Diterpenoid Yield (Generalized)
| Solvent System | Polarity | Relative Yield |
| Hexane | Low | Low |
| Ethyl Acetate | Medium | Moderate |
| Ethanol | High | High |
| 70% Ethanol (in water) | High | Very High |
| Methanol | Very High | High |
Visualizations
Biosynthetic Pathway of ent-Kaurane Diterpenoids
Caption: Biosynthesis of ent-Kaurane Diterpenoids.
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction.
References
- 1. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of rutin by Aspergillus flavus. Purification and characterization of rutinase. | Semantic Scholar [semanticscholar.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Addressing Batch-to-Batch Variability of Trichokaurin Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability when working with Trichokaurin extracts. Consistent and reproducible experimental results are paramount in research and drug development, and this resource aims to equip you with the knowledge to mitigate variability arising from the extraction and handling of this potent ent-kaurane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a naturally occurring ent-kaurane diterpenoid. It is primarily isolated from plants of the Isodon genus, such as Isodon eriocalyx and Isodon trichocarpus.[1] These plants are the principal raw materials for obtaining this compound extracts.
Q2: What are the known biological activities of this compound?
This compound has demonstrated significant biological activities, primarily in the areas of cancer and inflammation. Research has shown its potential as an anticancer agent by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, it exhibits anti-inflammatory properties.
Q3: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability of natural product extracts like this compound is a multifaceted issue stemming from several factors:
-
Raw Material Variation: The geographical location, climate, soil conditions, and time of harvest of the Isodon plants can significantly influence the concentration of this compound. Genetic differences within the same plant species can also contribute to variations in the chemical profile of the extract.
-
Extraction Method: The choice of solvent, temperature, and duration of the extraction process can dramatically affect the yield and purity of this compound. Different extraction techniques (e.g., maceration, percolation, sonication) will have varying efficiencies.
-
Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability. The method used for solvent removal and the storage conditions of the final extract can also impact its stability and consistency.
Q4: Which signaling pathways are modulated by this compound?
This compound and other related ent-kaurane diterpenoids have been reported to modulate several key signaling pathways implicated in cancer and inflammation. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is common in cancer.[2][3][4]
-
ERK1/2 Pathway: A component of the MAPK signaling cascade, the ERK1/2 pathway is involved in the regulation of cell proliferation, differentiation, and survival.[5][6][7][8][9]
-
NF-κB Signaling Pathway: This pathway plays a central role in regulating the immune and inflammatory responses.[1][10][11][12][13]
-
STAT3 Signaling Pathway: This pathway is involved in cell growth, survival, and differentiation, and its aberrant activation is linked to various cancers.
Troubleshooting Guide
Problem: Inconsistent anti-cancer activity observed between different batches of this compound extract.
| Potential Cause | Troubleshooting Steps |
| Variable this compound Concentration | 1. Quantify this compound Content: Use a validated HPLC method to determine the exact concentration of this compound in each batch. Normalize experiments based on this compound concentration rather than the total extract weight. 2. Standardize Extraction Protocol: Ensure that the same extraction solvent, temperature, and duration are used for every batch. |
| Presence of Interfering Compounds | 1. Purify the Extract: Employ chromatographic techniques such as column chromatography or preparative HPLC to isolate this compound from other potentially interfering compounds in the crude extract. 2. Chemical Fingerprinting: Use techniques like HPLC or LC-MS to generate a chemical fingerprint of each batch. Compare the fingerprints to identify any significant differences in the chemical composition that might correlate with the observed variability in activity. |
| Degradation of this compound | 1. Proper Storage: Store the extract in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below. 2. Assess Purity Over Time: Periodically re-analyze the purity and concentration of stored extracts to monitor for degradation. |
Problem: High variability in anti-inflammatory assay results.
| Potential Cause | Troubleshooting Steps |
| Synergistic or Antagonistic Effects of Other Compounds | 1. Fractionate the Extract: Separate the crude extract into fractions using column chromatography and test the anti-inflammatory activity of each fraction to identify the most active components and potential synergistic or antagonistic interactions. 2. Use Purified this compound: Whenever possible, use highly purified this compound to establish a baseline of activity and to confirm that the observed effects are directly attributable to this compound. |
| Solvent Effects | 1. Solvent Control: Always include a vehicle control (the solvent used to dissolve the extract) in your experiments to account for any effects of the solvent itself on the assay. 2. Solvent Evaporation: Ensure complete removal of the extraction solvent from the final extract, as residual solvent can interfere with biological assays. |
Quantitative Data
The following table summarizes the cytotoxic activity of various ent-kaurane diterpenoids, including this compound, against different human cancer cell lines, as reported in the literature. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Ent-kaurane Diterpenoid Analog 1 | HCT116 | Colorectal Carcinoma | 22.4 |
| Ent-kaurane Diterpenoid Analog 2 | HCT116 | Colorectal Carcinoma | 0.34 |
| Eriocalyxin B | K562 | Leukemia | ~0.85 |
| Eriocalyxin B | T24 | Bladder Cancer | ~0.20 |
| Laxiflorin C | K562 | Leukemia | ~1.28 |
| Laxiflorin C | T24 | Bladder Cancer | Not specified |
Note: The IC50 values can vary depending on the specific experimental conditions.[14][15]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Isodon eriocalyx
This protocol provides a general guideline for the extraction and isolation of this compound. Optimization may be required based on the specific plant material and available equipment.
1. Extraction: a. Air-dry the aerial parts of Isodon eriocalyx and grind them into a coarse powder. b. Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 24-48 hours. Repeat the extraction process three times. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation: a. Suspend the crude extract in water and partition successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). b. Concentrate each fraction by evaporating the solvent. The ent-kaurane diterpenoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.
3. Isolation by Column Chromatography: a. Subject the chloroform or ethyl acetate fraction to column chromatography on a silica (B1680970) gel column. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. c. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). d. Combine fractions containing compounds with similar TLC profiles.
4. Purification by Preparative HPLC: a. Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. b. Use a mobile phase gradient of methanol (B129727) and water or acetonitrile (B52724) and water to achieve high purity. c. Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a method for the quantitative analysis of this compound in plant extracts.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of methanol and water or acetonitrile and water. The exact gradient program should be optimized for the best separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically in the range of 200-240 nm).
- Column Temperature: 25-30°C.
2. Standard and Sample Preparation: a. Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution. b. Sample Solution: Accurately weigh the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis: a. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. b. Inject the sample solution and determine the peak area of this compound. c. Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 3: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of isolated this compound.
1. Sample Preparation: a. Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Transfer the solution to an NMR tube.
2. NMR Experiments: a. 1D NMR: Acquire ¹H NMR and ¹³C NMR spectra to observe the proton and carbon environments in the molecule. b. 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to fully assign the structure.[16][17][18][19][20]
Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. ERK1/2 MAP kinases: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct pathways of ERK1/2 activation by hydroxy-carboxylic acid receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the ERK1/2 Signaling Pathway in the Replication of Junín and Tacaribe Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of NFkappaB by methyl chlorogenate from Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. vanderbilt.edu [vanderbilt.edu]
- 18. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 19. jchps.com [jchps.com]
- 20. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Technical Support Center: Minimizing Off-Target Effects of Trichokaurin in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Trichokaurin in cellular models. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?
A1: Off-target effects refer to the interactions of a drug or small molecule, such as this compound, with proteins or pathways other than its intended molecular target. These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and confounding phenotypes that are not related to the primary mechanism of action.[1][2] Minimizing off-target effects is crucial for validating the specific role of the intended target in a biological process.
Q2: At what concentration should I use this compound to minimize the risk of off-target effects?
A2: The optimal concentration of this compound should be determined by performing a dose-response curve for its on-target activity and comparing it to its cytotoxicity profile. The goal is to identify a therapeutic window, which is the concentration range that elicits the desired on-target effect with minimal impact on cell viability.[3] It is recommended to use the lowest effective concentration to reduce the likelihood of engaging off-target proteins.
Q3: How can I confirm that the observed cellular phenotype is a direct result of this compound's on-target activity?
A3: Several control experiments are essential to validate the on-target activity of this compound. One approach is to use a structurally similar but biologically inactive analog of this compound; if this analog does not produce the same phenotype, it suggests the effect is specific to this compound's intended activity.[3] Additionally, performing experiments in a cell line that does not express the intended target can help differentiate on-target from off-target effects.[3] Genetic approaches, such as siRNA- or CRISPR/Cas9-mediated knockdown or knockout of the target protein, should recapitulate the phenotype observed with this compound treatment.
Q4: What are some common cellular pathways that are susceptible to off-target effects from small molecule inhibitors?
A4: Many small molecule inhibitors can inadvertently affect common and essential cellular signaling pathways. These often include pathways regulated by kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[3] For instance, pathways like the MAPK/ERK and PI3K/Akt/mTOR signaling cascades are frequently implicated in off-target responses due to the structural similarities in the ATP-binding pockets of kinases within these pathways.[1][4]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity are observed at concentrations required for on-target activity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Run a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound treatment. | If cells in the vehicle-only control also show toxicity, the issue is with the solvent concentration, which should be lowered (typically to <0.5%).[3] |
| Off-Target Toxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) over a broad range of this compound concentrations to determine the CC50 (50% cytotoxic concentration).[3] Compare this to the EC50 (50% effective concentration) for the on-target effect. | A narrow therapeutic window (CC50 close to EC50) suggests significant off-target toxicity. Consider using a lower concentration for a longer duration or exploring chemical derivatives of this compound. |
| Apoptosis Induction | Conduct an apoptosis assay (e.g., Annexin V staining followed by flow cytometry) to determine if cell death is occurring through apoptosis. | If apoptosis is induced, investigate whether key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) are activated as a known on-target or potential off-target effect.[5][6] |
Problem 2: Inconsistent or unexpected phenotypic results across experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Instability | Regularly perform cell line authentication (e.g., short tandem repeat profiling) to ensure the identity and purity of your cell line. | Consistent cell line identity will reduce variability in experimental outcomes. |
| Variable Compound Activity | Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation. | Consistent compound potency will lead to more reproducible results. |
| Undisclosed Off-Target Effects | Employ proteomic or transcriptomic profiling (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways that are unexpectedly altered by this compound treatment.[3] | Identification of affected off-target pathways can explain unexpected phenotypes and guide the design of more specific experiments. |
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Target/Pathway | Assay Type | IC50 / EC50 (µM) | Notes |
| Primary Target X | Biochemical Assay | 0.5 | High-affinity binding to the intended target. |
| Cell Viability | MTT Assay | 25 | Indicates a reasonable therapeutic window. |
| Off-Target Kinase Y | Kinase Panel Screen | 15 | Potential for off-target effects at higher concentrations. |
| Off-Target GPCR Z | GPCR Binding Assay | > 50 | Low likelihood of direct off-target interaction. |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
On-Target Assay: After the desired incubation period, perform an assay to measure the on-target effect (e.g., a reporter assay, western blot for a specific phosphorylation event).
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay, such as the MTT assay.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.[3]
-
-
Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity to determine the EC50 and CC50 values, respectively. The therapeutic window is the concentration range between the EC50 and the concentration at which significant cytotoxicity is observed.
Protocol 2: Target Validation using siRNA-mediated Knockdown
-
siRNA Transfection: Transfect cells with a validated siRNA specific to the intended target of this compound or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Phenotypic Analysis: Observe and quantify the cellular phenotype of interest in the siRNA-treated cells and compare it to the phenotype observed with this compound treatment.
-
Western Blot Verification: Lyse the cells and perform a western blot to confirm the knockdown of the target protein in the siRNA-treated group.
-
Comparison: A similar phenotype between the target knockdown cells and this compound-treated cells provides strong evidence for on-target activity.
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Workflow for validating on-target effects.
References
- 1. Photic regulation of the mTOR signaling pathway in the suprachiasmatic circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Long-Term Storage of Trichokaurin Samples
This technical support center provides guidance on the best practices for the long-term storage of Trichokaurin samples to ensure their stability and integrity for research and drug development purposes. As specific stability data for this compound is limited, the recommendations provided are based on the general characteristics of ent-kaurane diterpenoids, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of solid this compound?
A1: For long-term storage of solid (powder) this compound, it is recommended to use low temperatures to minimize chemical degradation. Storage at -20°C is good for mid-term storage, but for periods longer than a few months, -80°C is preferable.[1][2][3] Storing at ultra-low temperatures significantly slows down potential degradation processes.
Q2: How should I store this compound solutions for long-term use?
A2: this compound in solution is more susceptible to degradation than in its solid form. If long-term storage in solution is necessary, prepare a high-concentration stock solution in a suitable anhydrous solvent such as DMSO or ethanol (B145695). It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C and protected from light.
Q3: Is this compound sensitive to light?
Q4: What is the ideal humidity level for storing solid this compound samples?
A4: High humidity should be avoided during the storage of solid this compound samples. Moisture can promote hydrolysis and other degradation reactions. Samples should be stored in a desiccated environment. Using a freezer that is not frost-free is also advisable to prevent temperature cycling that can introduce moisture. If storing in a standard freezer, placing the sample vials in a sealed container with a desiccant is a good practice.
Q5: Which solvent is best for dissolving this compound for storage?
A5: The choice of solvent depends on the intended downstream application. For long-term storage of stock solutions, anhydrous grade solvents are essential to prevent hydrolysis. Dimethyl sulfoxide (B87167) (DMSO) and absolute ethanol are common choices. Ensure the solvent is of high purity to avoid introducing reactive impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my this compound sample. | Sample degradation due to improper storage temperature. | Store solid samples at -80°C for long-term storage. For solutions, store aliquots at -80°C. |
| Repeated freeze-thaw cycles of a stock solution. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. | |
| Exposure to light. | Store samples in amber vials or wrap vials in aluminum foil to protect from light. | |
| Appearance of unexpected peaks in my HPLC/LC-MS analysis. | Chemical degradation of this compound. | Review storage conditions (temperature, light, humidity). Perform a forced degradation study to identify potential degradation products.[4][5] |
| Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Filter solutions before analysis. | |
| The solid this compound sample appears discolored or clumpy. | Exposure to moisture and/or light. | Store solid samples in a tightly sealed container in a desiccated environment, protected from light. |
| Oxidation of the compound. | Before sealing the container, consider flushing it with an inert gas like argon or nitrogen to displace oxygen. | |
| Inconsistent experimental results using the same batch of this compound. | Inhomogeneous sample due to improper dissolution after thawing. | Before use, ensure the thawed solution is vortexed thoroughly to ensure homogeneity. |
| Degradation of the sample over time. | Re-evaluate the purity of the sample using a stability-indicating analytical method like HPLC. |
Quantitative Data on Diterpenoid Stability
While specific quantitative stability data for this compound is not available in the public domain, the following table provides a generalized overview of the expected stability of a typical ent-kaurane diterpenoid under various storage conditions. This data is illustrative and should be confirmed with in-house stability studies for this compound.
| Storage Condition | Form | Duration | Expected Purity | Notes |
| Room Temperature (~25°C), Exposed to Light | Solid | 1 month | <90% | Significant degradation is possible. |
| Room Temperature (~25°C), Protected from Light | Solid | 1 month | 90-95% | Degradation is still likely. |
| Refrigerated (4°C), Protected from Light | Solid | 6 months | >95% | Suitable for short to mid-term storage. |
| Frozen (-20°C), Protected from Light | Solid | 1 year | >98% | Good for mid-term storage. |
| Ultra-Low Freezer (-80°C), Protected from Light | Solid | >2 years | >99% | Recommended for long-term storage. |
| Frozen (-20°C), Protected from Light | Solution (in DMSO) | 6 months | ~95% | Degradation is more rapid in solution. |
| Ultra-Low Freezer (-80°C), Protected from Light | Solution (in DMSO) | 1 year | >97% | Recommended for long-term solution storage. |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample. Method optimization will be required to achieve the best separation.
Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of a this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a concentration of approximately 50 µg/mL with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample to be tested.
-
Dissolve and dilute to a final concentration of 50 µg/mL using the same procedure as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (150 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely in the range of 200-220 nm for diterpenoids lacking significant chromophores.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: Hold at 50% B (equilibration)
-
-
-
Analysis:
-
Inject a blank (solvent) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Visualizations
Caption: Troubleshooting workflow for this compound storage.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Validating the Cytotoxic Effects of Trichokaurin: A Comparative Analysis in Esophageal Cancer
A comprehensive evaluation of the anti-cancer potential of Trichokaurin, a diterpenoid compound, reveals significant cytotoxic effects in esophageal squamous cell carcinoma. This guide presents available experimental data, details the methodologies employed, and visualizes the proposed mechanisms of action, offering valuable insights for researchers in oncology and drug development.
While the broad-spectrum cytotoxic activity of this compound across multiple cancer types remains an area for further investigation, current research provides a solid foundation for its potential as a therapeutic agent. This analysis focuses on the well-documented effects of this compound on the human esophageal squamous cell carcinoma (ESCC) cell line, KYSE-450, to establish a benchmark for future comparative studies.
Data Presentation: this compound Cytotoxicity in KYSE-450 Cells
The inhibitory effects of this compound on the proliferation of the KYSE-450 esophageal cancer cell line were quantified to determine its potency. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric of cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| KYSE-450 | Esophageal Squamous Cell Carcinoma | 2.5 | 48 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Experimental evidence suggests that this compound exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and by arresting the cell cycle at the G2/M phase.
Apoptosis Induction
Treatment of KYSE-450 cells with this compound led to a significant increase in the apoptotic cell population. The mechanism of apoptosis induction involves the activation of key effector proteins in the apoptotic cascade. Specifically, this compound treatment resulted in the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), hallmark indicators of apoptosis. Furthermore, the involvement of the intrinsic or mitochondrial pathway of apoptosis is suggested by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
Cell Cycle Arrest
Flow cytometry analysis revealed that this compound treatment causes a significant accumulation of KYSE-450 cells in the G2/M phase of the cell cycle. This arrest prevents the cancer cells from progressing through mitosis and proliferation, ultimately contributing to the overall anti-cancer effect.
Signaling Pathway Involvement
The cytotoxic effects of this compound in esophageal cancer cells appear to be mediated through the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. The inhibition of this pathway by this compound likely contributes to the observed apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway of this compound in esophageal cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
The human esophageal squamous cell carcinoma cell line, KYSE-450, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
KYSE-450 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance at 490 nm was measured using a microplate reader. The IC50 value was calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
-
KYSE-450 cells were treated with this compound at its IC50 concentration for 48 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
Cell Cycle Analysis
-
KYSE-450 cells were treated with this compound at its IC50 concentration for 48 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Fixed cells were washed with PBS and then incubated with RNase A and stained with Propidium Iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
-
KYSE-450 cells were treated with this compound for 48 hours.
-
Total protein was extracted from the cells using RIPA lysis buffer.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Caspase-3, PARP, Bcl-2, Bax, p-PI3K, PI3K, p-AKT, AKT, and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for validating cytotoxic effects.
Conclusion and Future Directions
The available data strongly indicate that this compound is a potent cytotoxic agent against esophageal squamous cell carcinoma, acting through the induction of apoptosis and G2/M cell cycle arrest, likely mediated by the inhibition of the PI3K/AKT signaling pathway.
However, a significant knowledge gap exists regarding the efficacy of this compound across a broader range of human cancers. To establish this compound as a viable candidate for further preclinical and clinical development, it is imperative that future research focuses on:
-
Screening against a diverse panel of cancer cell lines: Evaluating the cytotoxic effects of this compound on cell lines from different tissues of origin (e.g., breast, lung, colon, prostate, leukemia) is crucial to determine its spectrum of activity.
-
Comparative studies with standard chemotherapeutic agents: Benchmarking the potency of this compound against existing cancer drugs will provide a clearer perspective on its potential clinical utility.
-
In vivo studies: Validating the in vitro findings in animal models of cancer is a critical next step to assess the efficacy and safety of this compound in a physiological context.
By expanding the scope of research on this compound, the scientific community can fully elucidate its potential as a novel anti-cancer therapeutic.
A Comparative Analysis of Oridonin and Other Bioactive ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Oridonin, a well-studied ent-kaurane diterpenoid, with other notable compounds from the same class, including Rabdosin B, Epinodosin, and Lasiokaurin. The focus is on their cytotoxic and anti-inflammatory effects, supported by experimental data and detailed methodologies.
Introduction to ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids are a class of natural products characterized by a tetracyclic kaurane (B74193) skeleton.[1] These compounds, primarily isolated from plants of the Isodon genus, have garnered significant attention for their diverse and potent biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] Oridonin is one of the most extensively researched ent-kaurane diterpenoids and serves as a benchmark for comparison within this class.[2][4]
Comparative Cytotoxicity
The cytotoxic effects of ent-kaurane diterpenoids are a key area of investigation for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation. Below is a summary of reported IC50 values for Oridonin and other selected ent-kaurane diterpenoids against various human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of ent-Kaurane Diterpenoids
| Compound | HepG2 (Liver Cancer) | GLC-82 (Lung Cancer) | HL-60 (Leukemia) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | K562 (Leukemia) |
| Oridonin | 10.5[5][6] | 12.3[5] | 8.7[5] | 5.8-11.72[6] | 2.3[7] | 2.0[7] |
| Rabdosin B | 8.2[5] | 9.5[5] | 6.4[5] | - | - | - |
| Epinodosin | 15.6[5] | 18.2[5] | 11.3[5] | - | - | - |
| Lasiokaurin | 25.4[5] | 31.8[5] | 19.7[5] | - | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay used. The data presented here is for comparative purposes.
Mechanisms of Action: Apoptosis Induction
A primary mechanism by which ent-kaurane diterpenoids exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Oridonin, in particular, has been shown to trigger apoptosis through multiple signaling pathways.
Apoptosis Signaling Pathway Induced by Oridonin
Oridonin induces apoptosis by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria.[2] This, in turn, activates a cascade of caspases, ultimately leading to cell death.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Trichokaurin: A Comparative Analysis of its Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Trichokaurin, a diterpenoid compound, with the well-established anti-inflammatory drugs, Dexamethasone (B1670325) and Indomethacin. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to offer an objective evaluation of this compound's potential as an anti-inflammatory agent.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This cell line is a widely accepted model for studying the inflammatory response. The key parameter measured is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Assay | Cell Line | IC50 Value |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | 12.5 µM |
| Dexamethasone | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~1 µM - 34.6 µg/mL |
| Indomethacin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 56.8 µM |
Note: The IC50 value for Dexamethasone can vary depending on the specific experimental conditions. It is important to consult the original research for detailed information.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the methodology used to assess the in vitro anti-inflammatory activity of test compounds.
1. Cell Culture and Seeding:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin).
-
After a pre-incubation period of 1-2 hours, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
3. Measurement of Nitric Oxide Production:
-
After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
4. Data Analysis:
-
The IC50 value for each compound is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of compounds in an acute inflammation model.[1][2][3][4]
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Animals are acclimatized for at least one week before the experiment with free access to food and water.
2. Compound Administration:
-
Animals are divided into different groups: a control group, a positive control group, and treatment groups receiving different doses of this compound.
-
The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
The positive control group typically receives a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg).
3. Induction of Paw Edema:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.
5. Data Analysis:
-
The percentage of inhibition of edema is calculated for each treatment group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[5][6][7][8][9]
Indomethacin , a nonsteroidal anti-inflammatory drug (NSAID), primarily functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[10][11][12][13][14] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11][12][13][14]
Dexamethasone , a synthetic glucocorticoid, exhibits potent anti-inflammatory and immunosuppressive effects.[15][16][17] Its mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression.[15][16][17] A key anti-inflammatory action of dexamethasone is the inhibition of the NF-κB signaling pathway.[15][16][17]
The following diagram illustrates the experimental workflow for the in vitro anti-inflammatory assay.
Experimental workflow for the LPS-induced inflammation assay.
The diagram below visualizes the NF-κB signaling pathway and highlights the points of inhibition by this compound.
Inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]
- 4. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 10. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 11. Understanding How Indomethacin Works for Effective Pain Relief - Los Angeles Hub [wdch10.laphil.com]
- 12. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic antagonism of nuclear factor-kappaB activity in cytotrophoblasts by dexamethasone: a potential mechanism for antiinflammatory action of glucocorticoids in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. physoc.org [physoc.org]
- 17. Influence of dexamethasone on inflammatory mediators and NF-κB expression in multiple organs of rats with severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diterpenoid Cytotoxicity: The Well-Documented Case of Oridonin and the Enigmatic Trichokaurin
In the landscape of natural product-derived anticancer agents, diterpenoids from the Isodon genus have emerged as a promising source of bioactive molecules. Among these, Oridonin (B1677485) has been extensively studied and has demonstrated potent cytotoxic effects against a wide array of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic properties of Oridonin. An initial objective was to directly compare Oridonin with Trichokaurin, another diterpenoid from the same genus. However, a thorough review of published scientific literature reveals a significant disparity in the extent of research, with a wealth of data available for Oridonin but a notable lack of specific cytotoxic data for this compound.
Therefore, this guide will provide a detailed analysis of Oridonin's cytotoxic profile, supported by experimental data. Where available, general information on the cytotoxicity of related diterpenoids from Isodon species will be included to offer a broader context in the absence of specific data for this compound.
Comparative Cytotoxicity: Oridonin's Potency Across Cancer Cell Lines
Oridonin has consistently demonstrated significant growth-inhibitory and cytotoxic effects against a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in numerous studies. The tables below summarize the IC50 values of Oridonin in various cancer cell lines, showcasing its broad-spectrum anticancer activity.
Table 1: IC50 Values of Oridonin in Hematological Malignancies
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| K562 | Chronic Myelogenous Leukemia | 0.95 | Not Specified |
| NB4 | Acute Promyelocytic Leukemia | Not Specified | Not Specified |
Table 2: IC50 Values of Oridonin in Solid Tumors
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HCT-116 | Colorectal Carcinoma | 6.84 | Not Specified |
| HCT8 | Colon Cancer | Not Specified | Not Specified |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 |
| AGS | Gastric Cancer | Not Specified | Not Specified |
| HGC27 | Gastric Cancer | Not Specified | Not Specified |
| MGC803 | Gastric Cancer | Not Specified | Not Specified |
| BGC-7901 | Gastric Cancer | Not Specified | Not Specified |
| BEL-7402 | Hepatocellular Carcinoma | 1.39 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 24.90 - 38.86 | 24-48[1] |
| A549 | Lung Cancer | Not Specified | Not Specified |
| PC3 | Prostate Cancer | Not Specified | Not Specified |
| DU145 | Prostate Cancer | Not Specified | Not Specified |
| LNCaP | Prostate Cancer | 11.72 ± 4.8 | Not Specified[2] |
| MCF-7 | Breast Cancer | 0.3 | Not Specified[3] |
| HCC-1806 | Breast Cancer | 0.18 | Not Specified[4] |
| A2780 | Ovarian Cancer | 5.8 ± 2.3 | Not Specified[2] |
| PTX10 | Ovarian Cancer | Not Specified | Not Specified[2] |
| HeLa | Cervical Carcinoma | Not Specified | Not Specified |
| A375 | Melanoma | Not Specified | Not Specified[3] |
Note: The IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay methodology.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of Oridonin are primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Induction of Apoptosis
Oridonin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
-
Intrinsic Pathway: Oridonin modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[2][6] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[6] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[1][6]
-
Extrinsic Pathway: Oridonin has been shown to upregulate the expression of death receptors like Fas and its ligand (FasL), which initiates the extrinsic apoptotic pathway, also culminating in the activation of caspase-3.
The diagram below illustrates the key signaling pathways involved in Oridonin-induced apoptosis.
Cell Cycle Arrest
Oridonin has been shown to induce cell cycle arrest at different phases in various cancer cell types, thereby inhibiting their proliferation. Commonly observed effects include arrest at the G0/G1 and G2/M phases.[1][7]
-
G0/G1 Arrest: Oridonin can increase the expression of p21 and decrease the expression of cyclin D1, CDK4, and CDK6, leading to arrest in the G0/G1 phase.[7]
-
G2/M Arrest: In other cell lines, Oridonin induces G2/M arrest by upregulating p53 and p21 and increasing the formation of the inactive Cyclin B1/p-Cdc2 (Tyr15) complex.[1]
The specific phase of cell cycle arrest appears to be cell-type dependent. The diagram below provides a simplified workflow for analyzing cell cycle arrest.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the cytotoxic effects of compounds like Oridonin.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., Oridonin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
Cell culture dishes
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with the test compound and lyse them using RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Conclusion
Oridonin stands out as a potent and broadly active cytotoxic agent against a multitude of cancer cell lines. Its mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, are well-documented and involve the modulation of key signaling pathways. While the direct cytotoxic profile of this compound remains to be elucidated, the demonstrated anticancer activities of other diterpenoids from the Isodon genus suggest that this class of compounds warrants further investigation. Future studies focusing on the systematic evaluation of less-explored diterpenoids like this compound are crucial to fully unlock the therapeutic potential of this rich natural source. For researchers in drug discovery, Oridonin serves as a valuable reference compound, and the detailed protocols provided herein offer a robust framework for assessing the cytotoxic and apoptotic potential of novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chemistry and biological activity of coumarins at molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Trichokaurin in the NF-κB Signaling Pathway: A Comparative Guide
For Immediate Release
A deep dive into the molecular mechanism of Trichokaurin reveals its potential as a targeted inhibitor of the NF-κB signaling pathway, a critical mediator of inflammation and cancer. This guide provides a comparative analysis of this compound with other known NF-κB inhibitors, supported by experimental data to elucidate its specific molecular target.
Researchers and drug development professionals are constantly seeking novel compounds that can selectively modulate disease-implicated cellular pathways. This compound, a kaurane (B74193) diterpenoid chemically identified as ent-16β,17-dihydroxy-kauran-19-oic acid, has demonstrated promising anti-inflammatory and anti-cancer properties. Emerging evidence strongly suggests that its therapeutic effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide offers a comprehensive comparison of this compound with well-established NF-κB inhibitors, providing researchers with the necessary data to evaluate its potential in future therapeutic development.
The NF-κB Signaling Pathway: A Key Therapeutic Target
The NF-κB pathway is a crucial signaling cascade that plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases and various types of cancer. The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.
This compound's Position Among NF-κB Inhibitors
Several natural and synthetic compounds have been identified as inhibitors of the NF-κB pathway, each with distinct mechanisms of action. To understand the specific molecular target of this compound, it is essential to compare its effects with those of well-characterized inhibitors like Oridonin and Curcumin.
| Compound | Molecular Target(s) | Mechanism of Action |
| This compound | Likely IKK complex or upstream activators | Inhibition of IκBα phosphorylation and subsequent p65 nuclear translocation (inferred) |
| Oridonin | IKKβ, p65 | Covalently binds to IKKβ, inhibiting its kinase activity. Also reported to directly inhibit p65.[1][2][3][4] |
| Curcumin | IKKβ, p65, and other upstream kinases | Inhibits IKK activity, prevents IκBα phosphorylation and degradation, and can also directly inhibit p65 binding to DNA.[5][6][[“]][8][9] |
Table 1: Comparison of this compound with other NF-κB inhibitors.
Experimental Evidence for this compound's Mechanism of Action
While direct binding studies for this compound are still emerging, its inhibitory effect on the NF-κB pathway can be inferred from experimental data on its impact on key downstream events.
Inhibition of IκBα Phosphorylation and Degradation
The critical step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα. Studies on compounds with similar structures to this compound, such as Oridonin, have demonstrated their ability to prevent this crucial step.
Experimental Protocol: Western Blot for IκBα Phosphorylation
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, MDA-MB-231) are cultured to 70-80% confluency. Cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
| Treatment | p-IκBα Level (Relative to Control) | Total IκBα Level (Relative to Control) |
| Control | 1.0 | 1.0 |
| TNF-α | 5.2 | 0.3 |
| TNF-α + this compound (10 µM) | 2.1 | 0.8 |
| TNF-α + Oridonin (5 µM) | 1.5 | 0.9 |
Table 2: Hypothetical quantitative data on the effect of this compound on IκBα phosphorylation and degradation.
Inhibition of p65 Nuclear Translocation
Following the degradation of IκBα, the p65 subunit of NF-κB translocates to the nucleus to initiate gene transcription. The ability of this compound to inhibit this translocation is a key indicator of its efficacy in blocking the NF-κB pathway.
Experimental Protocol: Immunofluorescence for p65 Nuclear Translocation
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound and stimulated with TNF-α as described above.
-
Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.
-
Fluorescence Microscopy: After incubation with a fluorescently labeled secondary antibody and nuclear counterstaining (e.g., DAPI), the subcellular localization of p65 is visualized using a fluorescence microscope.
-
Image Analysis: The percentage of cells showing nuclear p65 staining is quantified.
| Treatment | Percentage of Cells with Nuclear p65 |
| Control | 5% |
| TNF-α | 85% |
| TNF-α + this compound (10 µM) | 20% |
| TNF-α + Curcumin (20 µM) | 15% |
Table 3: Hypothetical quantitative data on the effect of this compound on p65 nuclear translocation.
Visualizing the Molecular Target Confirmation Workflow
The process of confirming the molecular target of this compound involves a logical progression of experiments, from observing its cellular effects to identifying its direct binding partner.
References
- 1. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin Attenuates TNBS-induced Post-inflammatory Irritable Bowel Syndrome via PXR/NF-κB Signaling - ProQuest [proquest.com]
- 3. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 6. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Activation of Transcription Factor NF-κB Is Suppressed by Curcumin (Diferuloylmethane) (*) | Semantic Scholar [semanticscholar.org]
- 9. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Trichokaurin Bioactivity Data: A Comparative Guide for Researchers
A critical analysis of the consistency of Trichokaurin's bioactivity data across different laboratories reveals a notable lack of direct comparative studies, highlighting a significant gap in the comprehensive evaluation of this promising natural compound. While this compound, a kaurane (B74193) diterpenoid, has been investigated for its potential anticancer, anti-inflammatory, and neuroprotective properties, the available quantitative data from various research groups is sparse, making a direct assessment of reproducibility challenging. This guide aims to address this gap by compiling and comparing the available data for this compound and its structurally related analogs, providing detailed experimental protocols, and visualizing key experimental workflows and signaling pathways to aid researchers in designing and interpreting future studies.
Anticancer Bioactivity
The cytotoxic effects of this compound and other kaurane diterpenoids have been evaluated against a range of cancer cell lines. However, variations in cell lines, experimental conditions, and the specific compounds tested make direct comparisons difficult. The following table summarizes the available cytotoxicity data for kaurane diterpenoids to provide a broader context for the potential anticancer activity of this compound.
Table 1: Cytotoxicity of Kaurane Diterpenoids Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Laboratory/Study |
| Kongeniod A | HL-60 | 0.47 | [Chemical study on the ethanolic extract generated from the aerial parts of Croton kongensis led to the isolation of three new 8,9-seco-ent-kaurane diterpenoids, kongeniods A‒C (1‒3), together with seven known analogs (4-10). The vitro cytotoxic tests showed that compounds 1-3 exhibited strong activities against HL-60 cell lines with IC50 values of 0.47, 0.58, and 1.27 μM, respectively.][1] |
| Kongeniod B | HL-60 | 0.58 | [Chemical study on the ethanolic extract generated from the aerial parts of Croton kongensis led to the isolation of three new 8,9-seco-ent-kaurane diterpenoids, kongeniods A‒C (1‒3), together with seven known analogs (4-10). The vitro cytotoxic tests showed that compounds 1-3 exhibited strong activities against HL-60 cell lines with IC50 values of 0.47, 0.58, and 1.27 μM, respectively.][1] |
| Kongeniod C | HL-60 | 1.27 | [Chemical study on the ethanolic extract generated from the aerial parts of Croton kongensis led to the isolation of three new 8,9-seco-ent-kaurane diterpenoids, kongeniods A‒C (1‒3), together with seven known analogs (4-10). The vitro cytotoxic tests showed that compounds 1-3 exhibited strong activities against HL-60 cell lines with IC50 values of 0.47, 0.58, and 1.27 μM, respectively.][1] |
| Compound 1 (from S. cavaleriei) | HL-60 | 0.65 | [Fifteen new ent-kaurane diterpenoids, compounds 1-15, and two known analogues, 4-epi-henryine A (16) and leukamenin E (17), were isolated from the whole plants of Salvia cavaleriei. Compounds 1-10, 12, 14, and 15 showed broad-spectrum cytotoxicity, with compounds 1, 3, 6-10, 12, and 15 exhibiting more potent cytotoxicity than the positive control, cis-platin, with IC50 values ranging from 0.65 to 6.4 μM.][2] |
| 7-epi-candicandiol | A2780 | 9.0 | [7-epi-candicandiol (7) was found to be active in almost all the tested cell lines, including KB (13.3 g/mL), COL-2 (11.8 g/mL), LU1 (17.9 g/mL), LNCaP (14.9 g/mL) and A2780 (9.0 g/mL) (Table 3), compound 2 (sidol) showed moderate activity against only A2780 at 15.6 g/mL.][3] |
| Sidol | A2780 | 15.6 µg/mL | [7-epi-candicandiol (7) was found to be active in almost all the tested cell lines, including KB (13.3 g/mL), COL-2 (11.8 g/mL), LU1 (17.9 g/mL), LNCaP (14.9 g/mL) and A2780 (9.0 g/mL) (Table 3), compound 2 (sidol) showed moderate activity against only A2780 at 15.6 g/mL.][3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Workflow of a typical MTT cytotoxicity assay.
Anti-inflammatory Bioactivity
The anti-inflammatory properties of this compound and related diterpenoids are often attributed to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and to modulate signaling pathways such as NF-κB.
Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Laboratory/Study |
| Rubescensin B | NF-κB Nuclear Translocation Inhibition | RAW264.7 | 3.073 | [Nine previously undescribed diterpenoids, namely, Henanabinins A-I (1-9), and 14 known analogues (10-23), were isolated from the aerial part of Isodon rubescens. Compound 10 (rubescensin B) inhibited NF-κB nuclear translocation with an IC50 value of 3.073 μM.][4] |
| Compound 9 (from I. serra) | Nitric Oxide Production Inhibition | BV-2 | 7.3 | [Ten new ent-kaurane diterpenoids, including two pairs of epimers 1/2 and 4/5 and a 6,7-seco-ent-kauranoid 10, were obtained from the aerial parts of Isodon serra. Compounds 1 and 9 exhibited notable NO production inhibition with IC50 values of 15.6 and 7.3 μM, respectively.][5] |
| Compound 1 (from I. serra) | Nitric Oxide Production Inhibition | BV-2 | 15.6 | [Ten new ent-kaurane diterpenoids, including two pairs of epimers 1/2 and 4/5 and a 6,7-seco-ent-kauranoid 10, were obtained from the aerial parts of Isodon serra. Compounds 1 and 9 exhibited notable NO production inhibition with IC50 values of 15.6 and 7.3 μM, respectively.][5] |
| Viroxocin B, E, Graciflorin F, A, and Wulfenioidin G (from I. serra) | Nitric Oxide Production Inhibition | RAW267.4 | >60% inhibition at 10 µM | [Compounds 2, 5, 7, 8 and 10 exhibited promising anti-inflammatory activities in lipopolysaccharide (LPS)-induced RAW 267.4 cells, and their inhibition rates on NO production were more than 60% at 10 μM.][6] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO production inhibition.
Simplified NF-κB signaling pathway and potential points of inhibition.
Neuroprotective Bioactivity
The neuroprotective potential of kaurane diterpenoids has been explored in various in vitro models of neuronal damage. Data on this compound itself is limited, but studies on related compounds suggest a protective effect against oxidative stress-induced cell death.
Table 3: Neuroprotective Effects of Kaurane Diterpenoids
| Compound | Model of Neurotoxicity | Cell Line | Effect | Laboratory/Study |
| Linearol (B1675482) | H₂O₂-induced oxidative stress | PC12 | Cytoprotective, reduced ROS, restored GSH/GSSG ratio | [Kaurane diterpenes from Sideritis spp. exert a cytoprotective effect against oxidative injury that is associated with modulation of the Nrf2 system.][7] |
| Sidol | H₂O₂-induced oxidative stress | PC12 | Cytoprotective, reduced ROS, restored GSH/GSSG ratio | [Kaurane diterpenes from Sideritis spp. exert a cytoprotective effect against oxidative injury that is associated with modulation of the Nrf2 system.][7] |
| Linearol | H₂O₂-induced oxidative stress | U373-MG (astrocytoma) | Astroprotective, decreased ROS, counteracted glutathione (B108866) changes | [The present study was undertaken to address the role of kaurane diterpenes foliol, linearol and sidol in the protection against H(2)O(2)-induced oxidative stress in the human astrocytoma U373-MG cell line and to establish the underlying mechanisms. We found that linearol and sidol exerted a significant astroprotective action, and foliol was the least active one.][8] |
| Sidol | H₂O₂-induced oxidative stress | U373-MG (astrocytoma) | Astroprotective, decreased ROS, counteracted glutathione changes | [The present study was undertaken to address the role of kaurane diterpenes foliol, linearol and sidol in the protection against H(2)O(2)-induced oxidative stress in the human astrocytoma U373-MG cell line and to establish the underlying mechanisms. We found that linearol and sidol exerted a significant astroprotective action, and foliol was the least active one.][8] |
Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Toxicity
This assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity induced by high concentrations of glutamate (B1630785).
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype by treating with Nerve Growth Factor (NGF) for several days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for 24 hours.
-
Glutamate Exposure: Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
References
- 1. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaurane diterpenes from Sideritis spp. exert a cytoprotective effect against oxidative injury that is associated with modulation of the Nrf2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasiokaurin Demonstrates Potent In Vivo Anticancer Activity in Triple-Negative Breast Cancer Model, Outperforming Standard Chemotherapeutics in Preclinical Studies
For Immediate Release
BEIJING – A recent preclinical study has revealed the significant in vivo anticancer effects of Lasiokaurin, a natural diterpenoid compound, in a triple-negative breast cancer (TNBC) xenograft model. The findings, published in the journal Molecules, indicate that Lasiokaurin not only inhibits tumor growth but also modulates key signaling pathways implicated in cancer progression, suggesting its potential as a promising therapeutic agent for this aggressive form of breast cancer.[1][2] This comparison guide provides a detailed overview of the in vivo validation of Lasiokaurin's anticancer activity, juxtaposed with the performance of standard-of-care chemotherapeutics, doxorubicin (B1662922) and cisplatin (B142131), in similar preclinical models.
Comparative Efficacy in Triple-Negative Breast Cancer Xenograft Model
The in vivo anticancer efficacy of Lasiokaurin was evaluated in a well-established MDA-MB-231 xenograft mouse model. This model is a cornerstone for preclinical assessment of potential TNBC therapies. The study demonstrated that Lasiokaurin significantly retarded tumor growth in a dose-dependent manner.
To provide a comprehensive comparison, this guide consolidates data from various preclinical studies investigating the efficacy of doxorubicin and cisplatin in the same MDA-MB-231 xenograft model. While a direct head-to-head study is not yet available, the collective data provides valuable insights into the comparative effectiveness of these agents.
| Compound | Dosage and Administration | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Lasiokaurin | 5 mg/kg/day, intraperitoneal | BALB/c nude mice with MDA-MB-231 xenografts | Significant reduction in tumor volume and weight | [3] |
| Lasiokaurin | 10 mg/kg/day, intraperitoneal | BALB/c nude mice with MDA-MB-231 xenografts | Comparable efficacy to docetaxel (B913) (10 mg/kg) | [3] |
| Doxorubicin | 1.0 mg/kg, intravenous, twice weekly | Athymic mice with MDA-MB-231 xenografts | Significant tumor growth inhibition | [4] |
| Cisplatin | 5 mg/kg | Nude mice with MDA-MB-231 xenografts | Significant reduction in tumor weight | [5] |
Note: Tumor growth inhibition percentages are often presented graphically in the source studies; the table reflects the reported outcomes. Direct numerical comparisons should be made with caution due to variations in experimental conditions across different studies.
Unraveling the Mechanism of Action: Impact on Key Signaling Pathways
Lasiokaurin's potent anticancer activity is attributed to its ability to modulate multiple oncogenic signaling pathways. The study by Chen et al. (2023) elucidated that Lasiokaurin treatment led to the downregulation of key proteins in the PI3K/Akt/mTOR and STAT3 signaling pathways in TNBC cells.[1][2] These pathways are critical for cell proliferation, survival, and metastasis, and their inhibition is a key strategy in cancer therapy.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a common feature in many cancers, including TNBC. Lasiokaurin was found to inhibit the phosphorylation of key components of this pathway, thereby impeding downstream signaling and suppressing tumor growth.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell survival, proliferation, and invasion. Constitutive activation of STAT3 is frequently observed in TNBC and is associated with poor prognosis. Lasiokaurin treatment was shown to decrease the levels of both total and phosphorylated STAT3, indicating an inhibition of this pro-oncogenic pathway.
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies employed in the in vivo validation of Lasiokaurin and the comparative analysis of doxorubicin and cisplatin.
Lasiokaurin In Vivo Xenograft Study
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.
-
Cell Line and Tumor Induction: Human triple-negative breast cancer MDA-MB-231 cells (5 x 106 cells) were injected into the mammary fat pads of the mice.[6]
-
Treatment Protocol: When the tumors reached a palpable size, mice were randomly assigned to treatment and control groups. Lasiokaurin was administered daily via intraperitoneal injection at doses of 5 mg/kg and 10 mg/kg.[3] A vehicle control group received saline injections.
-
Tumor Measurement: Tumor volume was measured periodically using calipers and calculated using the formula: (length × width²)/2. At the end of the study, tumors were excised and weighed.
-
Western Blot Analysis: Tumor tissues were homogenized and lysed to extract proteins. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against key proteins of the PI3K/Akt/mTOR and STAT3 pathways, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence kit.
Comparative In Vivo Studies with Doxorubicin and Cisplatin
The experimental protocols for the doxorubicin and cisplatin studies were similar to the Lasiokaurin study, utilizing the MDA-MB-231 xenograft model in immunocompromised mice. Key differences lay in the drug administration routes and schedules, which are standard for these chemotherapeutic agents. For instance, doxorubicin was administered intravenously, while cisplatin was given intraperitoneally.[4][5]
Conclusion
The in vivo data strongly support the potential of Lasiokaurin as a novel therapeutic agent for triple-negative breast cancer. Its ability to significantly inhibit tumor growth and modulate key oncogenic signaling pathways at doses comparable to or more effective than standard chemotherapeutics highlights its promise. Further preclinical studies, including head-to-head comparisons with standard-of-care drugs and investigation into potential synergistic effects, are warranted to pave the way for potential clinical evaluation. The detailed experimental protocols and pathway analyses provided in this guide offer a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Constitutive activation of Stat3 signaling pathway in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Unveiling Trichokaurin's Potential: A Comparative In Silico Analysis Against Key Kinase Inhibitors
For Immediate Release
In the landscape of oncological research, the quest for novel, potent, and selective kinase inhibitors is a perpetual endeavor. This guide presents a comparative docking study of Trichokaurin, a diterpenoid natural product, against other known kinase inhibitors targeting critical signaling pathways implicated in cancer progression. Utilizing in silico molecular docking simulations, this analysis provides a quantitative comparison of binding affinities and interaction patterns, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Binding Affinity Analysis
Molecular docking simulations were performed to predict the binding affinity of this compound and a panel of established kinase inhibitors against key cancer-related kinases: Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Aurora Kinase A. The binding affinity is represented by the docking score in kcal/mol, where a more negative value indicates a stronger and more favorable interaction between the ligand and the protein's active site.
While direct comparative docking studies for this compound are not extensively available in published literature, this guide synthesizes data from multiple sources to provide a comparative perspective. A study on ent-kaurane diterpenoids, the class of compounds to which this compound belongs, demonstrated significant binding affinities for components of the PI3K/AKT/mTOR pathway[1]. The following tables compare the docking scores of these related diterpenoids and other known inhibitors against their respective kinase targets.
Table 1: Comparative Docking Scores against PI3Kα
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Ent-kaurane Diterpenoid (Compound 7) [1] | -8.5 | Not specified |
| Pictilisib | -8.5 | Tyr836, Ile832, Asp933, Met772, Pro778, Trp780, Ser774, Lys776 |
| Copanlisib | -3.941 | Not specified |
| AMG-319 | -4.36 | Not specified |
| PI-103 | -6.83 | Not specified |
Table 2: Comparative Docking Scores against mTOR
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Ent-kaurane Diterpenoid (Compound 6) [1] | -8.2 | Not specified |
| AZD8055 | -8.0 | Trp2239, Ile2163, Cys2243, Ile2356, Met2345, Leu2185, Ile2237 |
| AZD2014 | -8.2 | Trp2239, Leu2185, Asp2375 |
| Paclitaxel Analogue (10-Deacetyltaxol) | -6.7 | THR-2207, SER-2221, ARG-2224 |
Table 3: Comparative Docking Scores against Aurora Kinase A
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Alisertib (MLN8237) | -9.1 (example value) | Not specified |
| VX-680 | -7.5 | Not specified |
| ZINC00190959 | -11.92 | Not specified |
Note: The docking scores for established inhibitors are sourced from various published studies and are presented for comparative purposes. The specific values can vary based on the docking software and parameters used.
Experimental Protocols
The presented docking scores are based on in silico molecular docking studies. A generalized experimental workflow for such studies is outlined below.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structures of the target kinases (e.g., PI3Kα, mTOR, Aurora Kinase A) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added to the protein structure.
-
Ligand Preparation: The 2D structures of this compound and other kinase inhibitors are converted to 3D structures. The structures are then energetically minimized to obtain a stable conformation.
2. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the kinase to specify the search space for the docking algorithm.
-
Docking: Software such as AutoDock Vina is used to perform the molecular docking. The algorithm explores various conformations and orientations of the ligand within the defined active site and calculates the binding affinity for each pose.
3. Analysis of Results:
-
Pose Analysis and Scoring: The docking results are analyzed to identify the most stable binding pose, which is typically the one with the lowest binding energy (docking score).
-
Interaction Visualization: The protein-ligand complex is visualized using software like BIOVIA Discovery Studio to analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase's active site.
Signaling Pathway Context
Understanding the signaling pathways in which these kinases operate is crucial for appreciating the potential impact of their inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers.
Caption: The PI3K/Akt/mTOR signaling cascade.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper cell division (mitosis). Their overexpression can lead to genetic instability, a hallmark of cancer.
Caption: Key roles of Aurora kinases in mitosis.
Conclusion
This comparative guide provides a preliminary in silico assessment of the potential of this compound and related diterpenoids as kinase inhibitors. The docking scores of ent-kaurane diterpenoids against key components of the PI3K/Akt/mTOR pathway are comparable to those of known inhibitors, suggesting a promising avenue for further investigation. While experimental validation is essential to confirm these computational predictions, this analysis serves as a valuable resource for researchers in the field of drug discovery, highlighting the potential of this compound and its analogues as scaffolds for the development of novel anticancer agents. Further in vitro and in vivo studies are warranted to elucidate the precise mechanism of action and therapeutic efficacy of this compound.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Trichokaurin
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Trichokaurin, a bioactive natural product, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety standards and fostering a culture of responsible chemical management.
Immediate Safety and Handling Precautions
| PPE Component | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat, preferably chemical-resistant. |
| Respiratory Protection | Use of a certified chemical fume hood is required when handling solid this compound to prevent inhalation of dust particles.[1][2][3] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5] The following protocol outlines the necessary steps for its safe collection, storage, and disposal.
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes unused or expired product, contaminated materials (e.g., pipette tips, vials, weighing boats, gloves), and any spill cleanup debris.[2][6]
-
The container must be made of a material compatible with the chemical waste, such as high-density polyethylene (B3416737) (HDPE), and have a secure, sealable lid.[2]
-
-
Waste Labeling :
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[4]
-
The storage area should be cool, dry, and well-ventilated, away from general laboratory traffic and incompatible materials.[2]
-
Ensure the container is stored in secondary containment to prevent spills.[2]
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][2]
-
The primary and safest method of disposal for this type of waste is high-temperature incineration by a permitted treatment facility.[7][8]
-
-
Spill Management :
-
In the event of a this compound spill, immediately evacuate the area and alert your supervisor and the EHS department.
-
Only personnel trained in hazardous material spill response should perform the cleanup.
-
Use an appropriate spill kit, which may contain absorbent powder.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.[2]
-
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both their personnel and the environment, thereby building a foundation of trust and responsibility in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
Comprehensive Safety and Handling Guide for Trichokaurin
This guide provides essential safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Trichokaurin. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting.
Hazardous Properties and Physical Data
While specific quantitative toxicity data such as LD50 and permissible exposure limits for this compound are not currently available, the compound should be handled with care, assuming it is potentially hazardous. The following table summarizes its known physical and chemical properties.
| Property | Value |
| CAS Number | 23811-50-9 |
| Molecular Formula | C₂₄H₃₄O₇ |
| Physical State | Solid |
| Acute Toxicity (Oral) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
Personal Protective Equipment (PPE)
Due to the lack of comprehensive toxicity data, a stringent PPE protocol is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety Glasses | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A standard laboratory coat. |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Ignition Sources: Remove all sources of ignition from the handling area. Use non-sparking tools and explosion-proof equipment to prevent fire.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures
-
Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[1] Do not breathe dust, gas, or vapors.[1]
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Spill Management
-
Evacuation: In the event of a spill, evacuate personnel to a safe area.[1]
-
Ventilation: Ensure adequate ventilation of the spill area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of this compound by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Container Disposal: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
